molecular formula C14H10BrF3O B175050 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene CAS No. 169247-46-5

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Cat. No.: B175050
CAS No.: 169247-46-5
M. Wt: 331.13 g/mol
InChI Key: QTPKEFVNEOEGGH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C14H10BrF3O and its molecular weight is 331.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-phenylmethoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3O/c15-11-6-7-13(12(8-11)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPKEFVNEOEGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595192
Record name 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169247-46-5
Record name 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. Due to its structural motifs, namely the benzyloxy, bromo, and trifluoromethyl groups, this compound is of interest to researchers in medicinal chemistry and drug development as a potential building block or intermediate in the synthesis of novel therapeutic agents. This document collates available data on its physical and chemical characteristics, outlines a plausible synthetic route and analytical methodologies based on related compounds, and discusses the general significance of its structural components in the context of drug design. All quantitative data is presented in clear, tabular format for ease of reference.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in peer-reviewed literature, suggesting it may be a novel or less-studied compound. The following tables summarize the available computed and predicted data.

Identifier Value
IUPAC Name This compound
CAS Number Not available
Molecular Formula C₁₄H₁₀BrF₃O
Molecular Weight 331.13 g/mol
Exact Mass 329.986712 g/mol [1][2]
Predicted Physicochemical Properties Value Source
Boiling Point 336.5 ± 42.0 °CPredicted
Density 1.479 ± 0.06 g/cm³Predicted
Solubility Data not available-
Melting Point Data not available-
pKa Data not available-

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis would likely proceed via a Williamson ether synthesis, a reliable and widely used method for forming ethers.

G A 4-Bromo-2-(trifluoromethyl)phenol D Reaction Mixture A->D B Benzyl bromide B->D C Base (e.g., K₂CO₃, NaH) in Solvent (e.g., Acetone, DMF) C->D Reaction Conditions E This compound (Crude Product) D->E Williamson Ether Synthesis F Work-up (e.g., Aqueous extraction) E->F G Purification (e.g., Column Chromatography) F->G H Pure Product G->H

Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

Materials:

  • 4-Bromo-2-(trifluoromethyl)phenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-bromo-2-(trifluoromethyl)phenol in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate or sodium hydride).

  • Addition of Reagent: Stir the mixture at room temperature for a predetermined time to allow for the formation of the phenoxide. To this mixture, add benzyl bromide dropwise.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux for acetone) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both benzene rings and the benzylic methylene protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the trifluoromethyl carbon which may show coupling with fluorine.
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound, showing a characteristic isotopic pattern for the presence of one bromine atom.
Infrared (IR) Spectroscopy Absorption bands characteristic of C-O-C (ether) stretching, C-Br stretching, C-F stretching, and aromatic C-H and C=C stretching. A computed vapor phase IR spectrum is available.[1][2]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) A single peak in the chromatogram with a corresponding mass spectrum matching the expected fragmentation pattern.

Role in Drug Development and Medicinal Chemistry

While there is no specific information on the biological activity or signaling pathway involvement of this compound, its structural components are of significant interest in drug discovery.

The trifluoromethyl group is a common substituent in many pharmaceuticals. Its incorporation can enhance key properties of a drug candidate, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life.

  • Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a later synthetic stage. It can also contribute to the overall size and lipophilicity of the molecule. The bromo substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex molecular architectures.

Given these features, this compound represents a versatile intermediate for the synthesis of a wide range of potentially bioactive molecules for evaluation in various therapeutic areas.

G A This compound B Suzuki Coupling (with Boronic Acid/Ester) A->B C Heck Coupling (with Alkene) A->C D Sonogashira Coupling (with Alkyne) A->D E Buchwald-Hartwig Amination (with Amine) A->E F Deprotection (e.g., Hydrogenolysis) A->F G Diverse Biaryl Compounds B->G H Stilbene Derivatives C->H I Aryl-Alkynes D->I J Aniline Derivatives E->J K 4-Bromo-2-(trifluoromethyl)phenol Derivatives F->K

Potential synthetic transformations of this compound.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in drug discovery and medicinal chemistry. While experimental physicochemical data is scarce, this guide provides a summary of available information and outlines plausible synthetic and analytical methodologies based on established chemical principles. The presence of the trifluoromethyl, benzyloxy, and bromo moieties makes it a valuable building block for the creation of diverse and complex molecules for biological evaluation. Further research is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the isomers of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, compounds of interest to researchers, scientists, and drug development professionals. Due to the presence of the trifluoromethyl and benzyloxy groups, these molecules hold potential for investigation in medicinal chemistry and materials science. This document details their chemical identifiers, a representative synthetic protocol, and logical diagrams illustrating their synthesis and structural relationships.

Isomer Identification and Physicochemical Data

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to several isomers of benzyloxy-bromo-trifluoromethyl-benzene. These identifiers are crucial for unambiguous identification in research and procurement. The table below summarizes the known CAS numbers for key isomers.

Isomer NameCAS Number
This compound169247-46-5
4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene678164-30-2
1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene200956-32-7
4-(benzyloxy)-2-bromo-1-(trifluoromethyl)benzene1044061-95-1

Synthetic Methodology: Williamson Ether Synthesis

The synthesis of this compound and its isomers is typically achieved through the Williamson ether synthesis. This reliable and versatile method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base. In this case, a bromotrifluoromethylphenol is reacted with benzyl bromide.

General Experimental Protocol

The following protocol is a representative procedure for the synthesis of these compounds, based on established Williamson ether synthesis methodologies.[1] Researchers should optimize conditions for specific isomers and scales.

Materials:

  • Appropriate isomer of bromo-trifluoromethylphenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected bromo-trifluoromethylphenol isomer (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(benzyloxy)-bromo-(trifluoromethyl)benzene isomer.

Logical and Structural Diagrams

To visually represent the synthetic process and the relationships between the isomers, the following diagrams have been generated using Graphviz.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Purification phenol Bromo-trifluoromethyl-phenol Isomer deprotonation Deprotonation phenol->deprotonation benzyl_bromide Benzyl Bromide alkylation SN2 Alkylation benzyl_bromide->alkylation base Base (e.g., K₂CO₃) base->deprotonation deprotonation->alkylation Phenoxide Intermediate crude_product Crude Product alkylation->crude_product purified_product Purified Benzyloxy-bromo- trifluoromethyl-benzene Isomer crude_product->purified_product Purification (Chromatography)

General Synthetic Workflow

Isomers cluster_isomers Positional Isomers parent Benzyloxy-bromo-trifluoromethyl-benzene iso1 This compound parent->iso1 iso2 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene parent->iso2 iso3 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene parent->iso3 iso4 4-(benzyloxy)-2-bromo-1-(trifluoromethyl)benzene parent->iso4

Isomeric Relationship Diagram

Applications in Research and Drug Development

While specific biological activities for these exact isomers are not extensively documented in publicly available literature, the structural motifs present suggest potential areas of interest for researchers. The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The benzyloxy group is also a common pharmacophore. Therefore, these compounds serve as valuable building blocks for the synthesis of novel molecules for screening in various therapeutic areas.

Further research is warranted to explore the specific biological effects and potential applications of these and other related isomers. This guide provides a foundational resource for scientists embarking on the synthesis and investigation of this chemical class.

References

spectroscopic data (NMR, IR, MS) of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-(trifluoromethyl)benzene . Due to the limited availability of experimental data for the requested compound, 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, this closely related analogue has been chosen as a substitute to illustrate the principles and data presentation requested. The structural difference is the absence of a benzyloxy group at the 1-position and the shift of the trifluoromethyl group from the 2- to the 4-position relative to the bromine atom.

Introduction

1-Bromo-4-(trifluoromethyl)benzene is a halogenated aromatic compound with significant applications in organic synthesis, serving as a versatile building block in the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom and a trifluoromethyl group on a benzene ring, allows for a variety of chemical transformations. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for monitoring chemical reactions. This guide presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-bromo-4-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-bromo-4-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR provide definitive information about its atomic arrangement.

Table 1: ¹H NMR Data for 1-bromo-4-(trifluoromethyl)benzene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.64Doublet (d)8.62HAromatic H (ortho to Br)
7.50Doublet (d)8.62HAromatic H (ortho to CF₃)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 1-bromo-4-(trifluoromethyl)benzene [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
132.1Singlet (s)-C-H (ortho to CF₃)
129.7Singlet (s)-C-Br
126.9Quartet (q)3.8C-H (ortho to Br)
126.5Quartet (q)1.8C-CF₃
123.9Quartet (q)273.1CF₃

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz[1]

Table 3: ¹⁹F NMR Data for 1-bromo-4-(trifluoromethyl)benzene [1]

Chemical Shift (δ) ppmMultiplicity
-62.8Singlet (s)

Solvent: CDCl₃, Spectrometer Frequency: 376 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-bromo-4-(trifluoromethyl)benzene shows characteristic absorptions for the aromatic ring and the C-F and C-Br bonds.

Table 4: IR Absorption Data for 1-bromo-4-(trifluoromethyl)benzene

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~1600, 1485, 1400Medium-StrongAromatic C=C stretching
~1325StrongC-F stretch (CF₃)
~1160, 1120, 1070StrongC-F stretch (CF₃)
~1015StrongAromatic C-H in-plane bending
~830StrongAromatic C-H out-of-plane bending (para-disubstituted)
~600-700MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-bromo-4-(trifluoromethyl)benzene shows a characteristic molecular ion peak and several major fragment ions.

Table 5: Mass Spectrometry Data for 1-bromo-4-(trifluoromethyl)benzene

m/zRelative IntensityProposed Fragment
224/226High[M]⁺ (Molecular ion)
145High[M-Br]⁺
126Medium[M-Br-F]⁺
95Medium[C₆H₄F]⁺
75Low[C₆H₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-bromo-4-(trifluoromethyl)benzene in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C NMR).

FTIR Spectroscopy
  • Sample Preparation: As 1-bromo-4-(trifluoromethyl)benzene is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr plates with the sample in the spectrometer and record the IR spectrum from 4000 to 400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 1-bromo-4-(trifluoromethyl)benzene (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of 1-bromo-4-(trifluoromethyl)benzene is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1-Bromo-4-(trifluoromethyl)benzene NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment MS->Purity Identity Compound Identification MS->Identity Structure->Identity

Caption: Workflow for the spectroscopic characterization of 1-bromo-4-(trifluoromethyl)benzene.

References

Technical Guide: Solubility Profile of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major challenge in drug development, often leading to variable absorption and suboptimal drug exposure. 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a complex aromatic compound with structural motifs common in medicinal chemistry. Its large, hydrophobic structure, coupled with the presence of a halogen and a trifluoromethyl group, suggests that it is likely a poorly water-soluble compound.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents, based on its structural characteristics. Furthermore, it outlines detailed experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, which are essential for preclinical and formulation development.

Predicted Solubility Profile

Molecular Structure:

  • Aromatic Rings (Phenyl and Benzyl): Contribute significantly to the molecule's hydrophobicity and favor interactions with non-polar, aromatic solvents.

  • Ether Linkage (-O-): Introduces a polar character and potential for hydrogen bond acceptance, which may enhance solubility in moderately polar solvents.

  • Trifluoromethyl Group (-CF3): Highly lipophilic and electron-withdrawing, generally decreasing aqueous solubility and favoring non-polar solvents.

  • Bromo Group (-Br): Increases molecular weight and polarizability, with a modest contribution to polarity.

Based on these features, the following table summarizes the predicted solubility of this compound in various organic solvents.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Excellent solvent for a wide range of organic compounds, including both polar and non-polar moieties.
N,N-Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, capable of dissolving a broad spectrum of organic molecules.
Dichloromethane (DCM) Non-polarHigh Effective for dissolving large, hydrophobic, and halogenated compounds.
Chloroform Non-polarHigh Similar properties to DCM, expected to be a good solvent.
Tetrahydrofuran (THF) Polar AproticMedium to High The ether linkage and cyclic structure make it a good solvent for compounds with mixed polarity.
Ethyl Acetate Moderately PolarMedium Good solvent for compounds of intermediate polarity.
Toluene Non-polar AromaticMedium The aromatic nature of toluene will favor dissolution of the phenyl and benzyl groups.
Acetone Polar AproticMedium A versatile solvent, though may be less effective than DMSO or DMF for this compound.
Acetonitrile Polar AproticLow to Medium Less effective than other polar aprotic solvents for highly non-polar compounds.
Methanol Polar ProticLow The hydrogen-bonding network of methanol is not ideal for solvating the large hydrophobic structure.
Ethanol Polar ProticLow Similar to methanol, the hydrophobic character of the compound limits its solubility.
Hexane/Heptane Non-polar AliphaticLow to Insoluble The presence of the polar ether group will likely limit solubility in purely aliphatic hydrocarbons.
Water Polar ProticInsoluble The molecule is predominantly large and hydrophobic, making it virtually insoluble in water.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are required. The following sections detail the protocols for the "gold standard" Shake-Flask method to determine thermodynamic solubility and the high-throughput laser nephelometry method for kinetic solubility.

Shake-Flask Method for Thermodynamic Solubility

The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[1]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[1] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[1][2]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed.

  • Sample Collection: Carefully pipette an aliquot of the clear supernatant.

  • Dilution: Immediately dilute the supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Shake_Flask_Method A 1. Add Excess Solid Compound to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-72h) on Shaker at Constant Temp B->C D 4. Centrifuge to Separate Undissolved Solid C->D E 5. Collect Supernatant D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC F->G H 8. Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Laser Nephelometry for Kinetic Solubility

Laser nephelometry is a high-throughput screening method used to determine the kinetic solubility of a compound.[6][7][8][9][10] It measures the concentration at which a compound, initially dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous or organic medium. This is achieved by detecting the light scattered by the forming particles (turbidity).[9]

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Selected organic solvent (test medium)

  • Microplate nephelometer

  • 96- or 384-well microplates

  • Automated liquid handler or multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[11]

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the test solvent. This creates a range of compound concentrations.

  • Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation to occur.

  • Nephelometry Measurement: Place the microplate into the laser nephelometer. The instrument directs a laser beam through each well and measures the intensity of the forward-scattered light.[6]

  • Data Analysis: The amount of scattered light is proportional to the amount of precipitate. Plot the scattered light intensity (or Nephelometric Turbidity Units, NTU) against the compound concentration.

  • Solubility Determination: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation. This point is often calculated as the intersection of two lines fitted to the soluble and precipitated regions of the data.

Nephelometry_Method A 1. Prepare High-Concentration Stock in DMSO B 2. Perform Serial Dilutions in Microplate with Test Solvent A->B C 3. Incubate Plate (e.g., 1-2 hours) B->C D 4. Measure Light Scattering in Nephelometer C->D E 5. Plot Light Scattering vs. Concentration D->E F 6. Determine Precipitation Point E->F

Caption: Workflow for the Nephelometry Solubility Assay.

Conclusion

This compound is predicted to be a hydrophobic compound with high solubility in polar aprotic solvents like DMSO and DMF, and good solubility in non-polar solvents such as dichloromethane. Its solubility is expected to be low in polar protic solvents and negligible in water. For drug development purposes, precise quantitative measurement is essential. The Shake-Flask method provides the most accurate thermodynamic solubility data, which is crucial for formulation and biopharmaceutical classification. For earlier stage screening, laser nephelometry offers a rapid, high-throughput assessment of kinetic solubility. The protocols and predictive data in this guide serve as a foundational resource for researchers working with this compound.

References

In-Depth Technical Guide: Stability and Storage of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies.

Chemical Profile

PropertyValue
Chemical Name This compound
Molecular Formula C₁₄H₁₀BrF₃O
Molecular Weight 331.13 g/mol
CAS Number 678164-30-2
Appearance Varies (typically a solid or oil)
Purity Typically ≥98%

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling conditions are recommended based on the general stability of its constituent functional groups:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage.

  • Light: Protect from light to prevent potential photodegradation of the carbon-bromine bond.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

Predicted Stability Profile and Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. These conditions are designed to accelerate degradation and identify potential impurities that may arise during storage and handling.

Hydrolytic Stability
  • Acidic Conditions: The benzylic ether linkage is susceptible to cleavage under strong acidic conditions. This would likely yield 4-bromo-2-(trifluoromethyl)phenol and benzyl alcohol as primary degradation products.

  • Basic Conditions: The compound is expected to be relatively stable under basic conditions, although prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis.

Oxidative Stability

Oxidative conditions, such as exposure to hydrogen peroxide, could lead to the oxidation of the benzylic carbon, potentially forming a hydroperoxide intermediate that could further decompose.

Photostability

Aromatic bromine compounds can be sensitive to light. UV irradiation may induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.

Thermal Stability

The trifluoromethyl group is generally thermally stable. However, at elevated temperatures, degradation of the benzyloxy group is the most probable pathway.

A diagram illustrating the potential degradation pathways is provided below.

G Potential Degradation Pathways A 1-(Benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene B 4-Bromo-2-(trifluoromethyl)phenol A->B Acidic Hydrolysis C Benzyl Alcohol A->C Acidic Hydrolysis D Oxidative Degradation Products A->D Oxidation E Photodegradation Products A->E Photolysis

A diagram of potential degradation pathways for the compound.

Quantitative Stability Data

The following table should be used to summarize the results of forced degradation studies. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is genuinely stability-indicating.

Stress ConditionReagent/ParametersDuration% DegradationMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C
Basic Hydrolysis 0.1 M NaOH, 60°C
Oxidation 3% H₂O₂, RT
Photolysis UV light (e.g., 254 nm)
Thermal 80°C

Experimental Protocols for Stability Assessment

The following protocols are proposed for conducting forced degradation studies to evaluate the stability of this compound and to develop a stability-indicating analytical method.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Forced Degradation Protocols

For each condition, a control sample of the stock solution should be stored under ambient conditions and protected from light.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for a specified duration (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Heat the mixture at 60°C for a specified duration.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified duration.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a thin layer of the solid compound or a solution of the compound to a UV light source (e.g., 254 nm) for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dissolve the solid in a suitable solvent or dilute the solution with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for a specified duration.

    • At each time point, withdraw a sample, allow it to cool to room temperature, dissolve in a suitable solvent, and dilute with the mobile phase.

Analytical Method for Stability Indication

A High-Performance Liquid Chromatography (HPLC) method is recommended for the separation and quantification of the parent compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound, likely around 220-230 nm).

  • Injection Volume: 10 µL.

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for the stability assessment of this compound.

G Stability Assessment Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Data Analysis & Method Validation A Develop HPLC Method B Method Optimization A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) B->C D Analyze Samples by HPLC C->D E Identify and Quantify Degradation Products D->E F Assess Peak Purity E->F G Validate Stability- Indicating Method F->G

A logical workflow for stability assessment.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific experimental data is not yet available in the public domain, the information on potential degradation pathways and the proposed experimental protocols offer a solid foundation for researchers to conduct their own stability studies. Adherence to these guidelines will help ensure the quality and reliability of this compound in research and development activities.

Commercial Suppliers of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to procure 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, several commercial suppliers offer this chemical compound. The product is available in varying purities and quantities to suit diverse research and development needs. Below is a compilation of identified suppliers. It is important to note the different CAS numbers associated with isomers of this compound to ensure the acquisition of the correct molecule for your specific application.

Supplier Information:

A number of chemical suppliers list this compound and its isomers in their catalogs. Researchers are advised to verify the specific isomer and purity before purchase.

Key Suppliers Include:

  • Biotuva Life Sciences: Offers this compound with a purity of greater than or equal to 98%. It is available in pack sizes starting from 1g.[1]

  • Fluorochem: Lists this compound with a CAS number of 169247-46-5 and a purity of 95%. Available pack sizes range from 250mg to 10g.[2]

  • CymitQuimica (distributor for Apollo Scientific): Provides 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene with a CAS number of 678164-30-2 and a purity of 95%. Pack sizes of 100mg, 250mg, and 1g are listed.[3]

  • BLDpharm: Supplies 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene with CAS number 678164-30-2. The product is intended for research use only and should be stored in a dry, room temperature environment.[4]

  • ChemUniverse: Lists 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene and accepts blanket purchase orders for large quantities.[5]

  • CP Lab Safety (distributor for Aladdin Scientific): Carries 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene with a minimum purity of 98% and a CAS number of 200956-32-7. This product is intended for professional manufacturing, research laboratories, and industrial or commercial usage only.[6]

  • National Analytical Corporation - Chemical Division: Lists 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene with CAS No: 200956-32-7.[7]

It is important for researchers to note the different CAS numbers which distinguish between structural isomers:

  • This compound: CAS 169247-46-5[2]

  • 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene: CAS 678164-30-2[3][4]

  • 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene: CAS 200956-32-7[6][7]

Technical Data and Safety Information:

The generation of an in-depth technical guide, including experimental protocols and signaling pathway diagrams using DOT language, is beyond the scope of this response.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide integrates theoretical and computational chemistry methodologies to elucidate its structural characteristics. The content herein is based on established principles and data from analogous compounds, offering a robust framework for researchers in drug design and materials science. This document details a proposed synthetic pathway, presents computationally derived structural data, and outlines the workflow for its theoretical analysis.

Introduction

This compound is a halogenated and fluorinated aromatic ether. The presence of a trifluoromethyl group, a bromine atom, and a benzyloxy moiety suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions. Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Proposed Synthesis

A plausible synthetic route for this compound involves the Williamson ether synthesis. This well-established reaction forms an ether from an organohalide and a deprotonated alcohol. In this proposed pathway, the starting materials would be 4-bromo-2-(trifluoromethyl)phenol and benzyl bromide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-2-(trifluoromethyl)phenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-2-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

G Proposed Synthetic Pathway A 4-bromo-2-(trifluoromethyl)phenol C Potassium Carbonate Acetone, Reflux A->C B Benzyl bromide B->C D This compound C->D Williamson Ether Synthesis G Computational Analysis Workflow A 2D Structure Generation B 3D Model Conversion A->B C Geometry Optimization (DFT) B->C D Frequency Analysis C->D E Conformational Analysis C->E F Lowest Energy Conformation E->F

The Art of the Trifluoromethyl Group: An In-Depth Technical Guide to Aromatic Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—can dramatically enhance the pharmacological profile of drug candidates and the performance of organic materials. This technical guide provides a comprehensive overview of the core methodologies for aromatic trifluoromethylation, complete with comparative data, detailed experimental protocols, and mechanistic insights visualized through signaling pathway diagrams.

Core Methodologies: A Comparative Overview

The primary strategies for installing a trifluoromethyl group onto an aromatic ring can be broadly categorized into nucleophilic, electrophilic, and radical pathways. Key reagents and catalytic systems have been developed for each approach, each with its own set of advantages and substrate scope. The following tables provide a quantitative comparison of these methods for the trifluoromethylation of a representative aromatic substrate, iodobenzene, and a common heterocycle, pyridine.

Table 1: Trifluoromethylation of Iodobenzene

Method/ReagentCatalyst/ConditionsYield (%)Reference
Nucleophilic
TMSCF₃ (Ruppert-Prakash)CuI (10 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃, DMF, 100 °C85[1]
CF₃SO₂Na (Langlois Reagent)CuI (20 mol%), 1,10-phenanthroline (20 mol%), NMP, 120 °C78[2]
Electrophilic
Togni Reagent IICu(OAc)₂ (10 mol%), DMA, 100 °C75[3]
Umemoto's ReagentCu(OTf)₂ (10 mol%), CH₃CN, 80 °C72[3]
Radical
CF₃SO₂ClRu(bpy)₃Cl₂ (2 mol%), visible light, CH₃CN, rt82[4]
CF₃IIr(ppy)₃ (1.5 mol%), visible light, K₂HPO₄, CH₃CN/H₂O, rt88[5]

Table 2: Trifluoromethylation of Pyridine

Method/ReagentCatalyst/ConditionsPositionYield (%)Reference
Nucleophilic
TMSCF₃ (Ruppert-Prakash)CuI (10 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃, DMF, 120 °C (for 2-iodopyridine)2-CF₃75[6]
Radical
CF₃SO₂ClRu(phen)₃Cl₂ (2 mol%), visible light, CH₃CN, rtC-2/C-494 (mixture)[4]
Togni Reagent IIAg(I)/photocatalyst, visible light, CH₃CN, rtC-265

Mechanistic Pathways and Visualizations

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the key steps in each major trifluoromethylation pathway.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent. In the presence of a fluoride source, it generates a trifluoromethyl anion equivalent, which can then participate in copper-catalyzed cross-coupling reactions with aryl halides.

Ruppert_Prakash_Mechanism cluster_activation Reagent Activation cluster_catalytic_cycle Copper Catalytic Cycle TMSCF3 TMSCF₃ CF3_anion [CF₃]⁻ TMSCF3->CF3_anion + F⁻ F_minus F⁻ TMSF TMS-F CF3_anion->TMSF + TMS⁺ CuI Cu(I)-L CF3_anion->CuI CuCF3 [L-Cu-CF₃] CuI->CuCF3 + [CF₃]⁻ ArCuCF3 [Ar-Cu(III)(CF₃)-X] CuCF3->ArCuCF3 + Ar-X (Oxidative Addition) ArX Ar-X ArCuCF3->CuI ArCF3 Ar-CF₃ ArCuCF3->ArCF3 Reductive Elimination

Ruppert-Prakash reagent activation and copper catalytic cycle.
Electrophilic Trifluoromethylation: Togni Reagents

Togni reagents are hypervalent iodine compounds that act as electrophilic sources of the trifluoromethyl group. They can directly trifluoromethylate a variety of nucleophiles, including arenes, often with the assistance of a copper catalyst.

Togni_Reagent_Mechanism cluster_reagent Togni Reagent II cluster_catalytic_cycle Reaction with Arene Togni I(III)-CF₃ Arene Ar-H Togni->Arene I_species I(I) Togni->I_species Intermediate [Ar(H)-CF₃]⁺ Arene->Intermediate + Togni Reagent Product Ar-CF₃ Intermediate->Product - H⁺

Electrophilic trifluoromethylation of an arene with a Togni reagent.
Radical Trifluoromethylation: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. A photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process with a suitable CF₃ source to generate the trifluoromethyl radical.

Photoredox_Trifluoromethylation cluster_photocatalysis Photocatalytic Cycle cluster_radical_generation Radical Generation cluster_reaction Reaction with Arene PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_reduced PC⁻ PC_excited->PC_reduced + e⁻ donor PC_oxidized PC⁺ PC_reduced->PC CF3_radical •CF₃ PC_reduced->CF3_radical + CF₃-X CF3_source CF₃-X Radical_adduct [Ar(H)-CF₃]• CF3_radical->Radical_adduct + Ar-H Arene Ar-H Product Ar-CF₃ Radical_adduct->Product - H•

Generalized photoredox catalytic cycle for radical trifluoromethylation.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful synthesis. The following are representative protocols for the key trifluoromethylation methods discussed.

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide with Ruppert-Prakash Reagent

Materials:

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Trifluoromethyltrimethylsilane (TMSCF₃, 1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF via syringe.

  • Add TMSCF₃ via syringe and seal the tube.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Electrophilic Trifluoromethylation of an Arene with Togni Reagent II

Materials:

  • Arene (1.0 mmol)

  • Togni Reagent II (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Anhydrous dimethylacetamide (DMA, 4 mL)

Procedure:

  • In a glovebox, charge a vial with the arene, Togni Reagent II, and Cu(OAc)₂.

  • Add anhydrous DMA and seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Photoredox-Catalyzed Radical Trifluoromethylation of a Heteroarene

Materials:

  • Heteroarene (0.5 mmol)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 1.0 mmol)

  • fac-Ir(ppy)₃ (0.0075 mmol, 1.5 mol%)

  • Potassium phosphate (K₃PO₄, 1.0 mmol)

  • Anhydrous acetonitrile (CH₃CN, 5 mL)

Procedure:

  • To a 10 mL vial equipped with a magnetic stir bar, add the heteroarene, fac-Ir(ppy)₃, and K₃PO₄.

  • Add anhydrous acetonitrile and degas the solution by sparging with argon for 15 minutes.

  • Add CF₃SO₂Cl via syringe.

  • Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12 hours.

  • Upon completion, remove the solvent in vacuo.

  • The crude residue can be purified by flash column chromatography on silica gel.

Conclusion

The introduction of trifluoromethyl groups into aromatic systems is a dynamic and evolving field. The choice of methodology depends on a variety of factors including substrate scope, functional group tolerance, and scalability. This guide has provided a foundational understanding of the key strategies, offering a practical resource for researchers in drug discovery and materials science to leverage the power of the trifluoromethyl group in their synthetic endeavors. As new reagents and catalytic systems continue to be developed, the ability to selectively and efficiently install this crucial functional group will undoubtedly lead to further innovations across the chemical sciences.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the art of organic synthesis, particularly in the intricate world of peptide synthesis and the development of complex molecular architectures for drug discovery.[1] Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Cbz group was the first widely adopted Nα-protecting group that enabled the controlled, stepwise synthesis of peptides.[2][3] Its enduring popularity stems from a combination of robust stability across a wide range of reaction conditions and the facility of its removal under specific, mild protocols, allowing for elegant orthogonal protection strategies in multistep syntheses.[1][2][4] This technical guide provides an in-depth exploration of the Cbz protecting group, detailing its application, removal, and the experimental protocols crucial for its successful implementation.

Core Principles of the Cbz Protecting Group

The primary role of the Cbz group is to temporarily mask the nucleophilicity and basicity of amine functionalities.[3][5] This is achieved by converting the amine into a significantly less reactive carbamate through reaction with benzyl chloroformate (Cbz-Cl) or other activated Cbz reagents.[2][6] The stability of the resulting carbamate to a variety of reagents makes the Cbz group an invaluable tool for chemists.[4]

Key Characteristics:

  • Robust Stability: Cbz-protected amines are stable to a broad spectrum of reaction conditions, including basic and mildly acidic media.[4]

  • Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.[4]

  • Facile and Selective Removal: The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[4][6] It can also be cleaved by strong acids, offering an alternative deprotection strategy.[1]

  • Orthogonality: The distinct cleavage conditions for the Cbz group, primarily hydrogenolysis, make it compatible with other widely used amine protecting groups such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][7] This orthogonality is fundamental to modern multistep organic synthesis, permitting the selective deprotection of one functional group in the presence of others.[4]

Introduction of the Cbz Protecting Group: Benzylation

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[6] The base serves to neutralize the hydrochloric acid generated during the reaction.[6] The choice of base and solvent is critical for optimizing yields and preventing side reactions.[2]

G cluster_workflow Cbz Protection Workflow Start Start Amine Amine (R-NH2) Reagents Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO3) Reaction Nucleophilic Acyl Substitution Product Cbz-Protected Amine End End

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol describes a typical procedure for the protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.[4]

Materials:

  • Amino Acid (1.0 equivalent)

  • 1 M Aqueous Sodium Carbonate Solution (2.5 equivalents)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl Ether

  • 1 M Hydrochloric Acid

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.[4]

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[4]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[4]

  • Extraction: Extract the product from the acidified aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane.[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the Cbz-protected amino acid.[4]

Removal of the Cbz Protecting Group: Debenzylation

The removal of the Cbz group can be accomplished through several methods, with the choice depending on the substrate's sensitivity to the reaction conditions.[8]

Catalytic Hydrogenolysis

This is the most frequently used and mildest method for Cbz deprotection.[8] The reaction involves the cleavage of the C-O bond of the carbamate using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2] The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed.[9]

G cluster_pathway Mechanism of Catalytic Hydrogenolysis Cbz_Amine Cbz-Protected Amine Adsorption Adsorption onto Pd Catalyst Surface H2_Activation H₂ Activation on Pd Surface Cleavage Hydrogenolysis of Benzyl C-O Bond Carbamic_Acid Unstable Carbamic Acid Intermediate Decarboxylation Spontaneous Decarboxylation Products Deprotected Amine + Toluene + CO₂

A significant drawback of this method is its incompatibility with other reducible functional groups such as alkynes, alkenes, nitro groups, and some aryl halides.[1]

Experimental Protocol: Catalytic Hydrogenolysis

The following is a general procedure for the deprotection of a Cbz-protected amine using catalytic hydrogenolysis.[4]

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[4]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.[4]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.[4]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[4]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[4]

Transfer Hydrogenation

A safer alternative to using flammable hydrogen gas, especially for larger-scale reactions, is transfer hydrogenation.[1] This method utilizes a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, cyclohexene, or triethylsilane.[1]

Experimental Protocol: Transfer Hydrogenation using Ammonium Formate

This protocol outlines the deprotection of a Cbz-protected amine using ammonium formate as the hydrogen donor.[1]

Materials:

  • Cbz-protected amine (1.0 equivalent)

  • 10% Pd/C (5-10 mol%)

  • Ammonium formate (3-5 equivalents)

  • Methanol or Ethanol

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine in methanol or ethanol in a reaction flask.[1]

  • Reagent Addition: Add 10% Pd/C to the solution, followed by ammonium formate.[1]

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Acidic Cleavage

Strong acidic conditions can also be employed to remove the Cbz group.[1] This method is particularly useful when the substrate contains functional groups that are sensitive to hydrogenation.[1]

Experimental Protocol: Acidic Cleavage using HBr in Acetic Acid

This protocol details the deprotection of a Cbz-protected compound using a solution of hydrogen bromide in acetic acid.[1]

Materials:

  • Cbz-protected compound

  • Glacial Acetic Acid

  • 33% Hydrogen Bromide in Acetic Acid

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[1]

  • Reagent Addition: Add the solution of hydrogen bromide in acetic acid to the mixture.[1]

  • Reaction: Stir the mixture at room temperature for a period ranging from 2 to 16 hours, monitoring the reaction by TLC.[1]

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. An aqueous work-up with neutralization of the acid may also be necessary depending on the product's properties.[1]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz protection and deprotection reactions is a critical aspect of their utility. The following tables provide a summary of representative yields for these transformations under various conditions.

Table 1: Representative Yields for Cbz Protection of Various Amines [4]

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92

Table 2: Comparison of Cbz Deprotection Methods and Yields [1][4]

Cbz-Protected SubstrateDeprotection Method and ConditionsYield (%)
Cbz-PhenylalanineH₂, 10% Pd/C, MeOH, rt, 1 atm> 95
Cbz-LeucineH₂, 10% Pd/C, EtOH, rt, 1 atm~99
Various Cbz-aminesNaBH₄, Pd-C, MeOH, rt93-98
Cbz-Glycine33% HBr in AcOH, rt, 2h~90
Bis-Cbz-cyclenH₂, Pd/C, MeOHHigh

G cluster_workflow General Experimental Workflow for Cbz Deprotection Start Start Dissolve Dissolve Cbz-protected compound in solvent Add_Reagents Add deprotection reagents (e.g., Pd/C, acid) Stir Stir under appropriate conditions (e.g., H₂ atmosphere, heat) Monitor Monitor reaction progress (TLC, LC-MS) Quench Quench reaction and remove catalyst (filtration) Workup Aqueous work-up and extraction Purify Purify product (crystallization, chromatography) End End

Conclusion

The benzyloxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern organic chemist.[2] Its predictable stability, ease of introduction, and reliable deprotection via several distinct methods make it a versatile and powerful strategy for the protection of amines.[2][8] The orthogonality of the Cbz group with other common protecting groups further enhances its utility in the design and execution of complex synthetic pathways.[2] A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals seeking to effectively leverage the Cbz protecting group in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a versatile starting material for the synthesis of a variety of pharmaceutical intermediates. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzyloxy group can be readily deprotected to reveal a phenol for further functionalization. The bromo substituent serves as a key handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

This document provides detailed application notes and protocols for the synthesis of three classes of pharmaceutical intermediates from this compound: substituted biphenyls, N-aryl amines, and aryl alkynes. These intermediates are valuable precursors for the development of novel therapeutics, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

I. Synthesis of Substituted Biphenyl Intermediates via Suzuki-Miyaura Coupling

Substituted biphenyls are a common structural motif in many pharmaceuticals. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and boronic acids or their esters.

Proposed Synthetic Pathway

Suzuki_Coupling start 1-(Benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene product Substituted Biphenyl Intermediate start->product Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst & Ligand Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling catalyst->Suzuki-Miyaura\nCoupling base Base (e.g., K2CO3) base->Suzuki-Miyaura\nCoupling

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
Reactant 1Reactant 2 (Arylboronic Acid)ProductCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acid4-(Benzyloxy)-2'-(trifluoromethyl)biphenylPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901685-95
This compound(4-Methoxyphenyl)boronic acid4'-(Benzyloxy)-4-methoxy-2-(trifluoromethyl)biphenylPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901880-90
This compound(3-Hydroxymethylphenyl)boronic acid(4'-(Benzyloxy)-2'-(trifluoromethyl)biphenyl-3-yl)methanolPd(dppf)Cl₂K₂CO₃Dioxane/H₂O902075-85

Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reactants.

II. Synthesis of N-Aryl Amine Intermediates via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of N-aryl amines from aryl halides.[1][2]

Proposed Synthetic Pathway

Buchwald_Hartwig start 1-(Benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene product N-Aryl Amine Intermediate start->product Buchwald-Hartwig Amination amine Primary or Secondary Amine (R1R2NH) amine->product catalyst Pd Catalyst & Ligand Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination catalyst->Buchwald-Hartwig\nAmination base Base (e.g., NaOtBu) base->Buchwald-Hartwig\nAmination

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene, followed by this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
Reactant 1Reactant 2 (Amine)ProductCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilineN-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)anilinePd₂(dba)₃/XPhosNaOtBuToluene1001880-90
This compoundMorpholine4-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)morpholinePd₂(dba)₃/XPhosNaOtBuToluene1001685-95
This compoundN-EthylpropanamideN-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-N-ethylpropanamidePd₂(dba)₃/XPhosNaOtBuToluene1002270-80

Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reactants.

III. Synthesis of Aryl Alkyne Intermediates via Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, providing access to valuable aryl alkyne intermediates.

Proposed Synthetic Pathway

Sonogashira_Coupling start 1-(Benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene product Aryl Alkyne Intermediate start->product Sonogashira Coupling alkyne Terminal Alkyne (R-C≡CH) alkyne->product pd_catalyst Pd Catalyst Sonogashira\nCoupling Sonogashira Coupling pd_catalyst->Sonogashira\nCoupling cu_catalyst Cu(I) Catalyst cu_catalyst->Sonogashira\nCoupling base Base (e.g., Et3N) base->Sonogashira\nCoupling

Caption: Sonogashira coupling of this compound.

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add THF and triethylamine (2:1 v/v).

  • Add the terminal alkyne (1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
Reactant 1Reactant 2 (Terminal Alkyne)ProductPd CatalystCu CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylene1-(Benzyloxy)-4-(phenylethynyl)-2-(trifluoromethyl)benzenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT1680-90
This compoundPropargyl alcohol3-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)prop-2-yn-1-olPd(PPh₃)₂Cl₂CuIEt₃NTHFRT1875-85
This compoundEthynyltrimethylsilane1-(Benzyloxy)-4-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)benzenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT1290-98

Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reactants.

Conclusion

The protocols outlined in these application notes provide robust and versatile methods for the synthesis of valuable pharmaceutical intermediates from this compound. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling reactions offer efficient pathways to substituted biphenyls, N-aryl amines, and aryl alkynes, respectively. These intermediates can serve as key building blocks in the discovery and development of new therapeutic agents. Researchers are encouraged to optimize the reaction conditions for their specific substrates and target molecules to achieve the desired outcomes.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The substrate, 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzyloxy group offers a versatile handle for further modifications.

These application notes provide detailed, generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions of this compound. While specific literature data for this exact substrate is limited, the following protocols are based on well-established methodologies for structurally analogous aryl bromides and serve as a robust starting point for reaction development and optimization.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester.[4][5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5][6]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryCoupling Partner (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90
24-Vinylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9085-95
34-Fluorophenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O80>90
4Thiophene-2-boronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄t-BuOH10080-90

Note: Yields are estimates based on reactions with similar aryl bromides and will require optimization for the specific substrate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2-3 equiv) followed by the degassed solvent system (e.g., Toluene/H₂O, 10:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(Br)L₂ ox_add->pd_complex pd_complex->pd0 Ar-Br transmetal Transmetalation (Base) pd_complex->transmetal borate [B(OH)₃Br]⁻ transmetal->borate pd_r_complex Ar-Pd(II)(R)L₂ transmetal->pd_r_complex boronic R-B(OH)₂ boronic->transmetal red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Ar-R red_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[7][8] This reaction is crucial in pharmaceutical development as the aniline moiety is a key pharmacophore.[9]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmine Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOt-BuToluene100>95
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11090-98
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF80>90
4Ammonia (equiv.)Pd(OAc)₂ (2)Josiphos SL-J009-1 (3)K₂CO₃t-AmylOH11080-90

Note: Yields are estimates based on reactions with similar aryl bromides and will require optimization for the specific substrate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv). Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(Br)L₂ ox_add->pd_complex pd_complex->pd0 Ar-Br amine_assoc Amine Coordination pd_complex->amine_assoc pd_amido_complex Ar-Pd(II)(NR₂)L amine_assoc->pd_amido_complex - HBr (Base) amine R₂NH amine->amine_assoc base Base base->amine_assoc red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex Coupling cu_salt Cu(I)Br cu_acetylide->cu_salt Transmetalation alkyne R-C≡CH alkyne->cu_acetylide Deprotonation (Base) base Base base->alkyne General_Workflow setup 1. Reaction Setup (Flask, Reagents, Inert Gas) reaction 2. Reaction (Solvent Addition, Heating, Stirring) setup->reaction monitoring 3. Monitoring (TLC / GC-MS / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, MS, etc.) purification->analysis

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. This protocol is designed to guide researchers in the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The substrate, this compound, presents unique electronic and steric features. The presence of a strong electron-withdrawing trifluoromethyl group is expected to facilitate the oxidative addition of the aryl bromide to the palladium catalyst.[1][2][3] Conversely, the bulky benzyloxy group and the ortho-trifluoromethyl group introduce steric hindrance, which can pose challenges for the coupling reaction.[4][5][6] Therefore, the selection of an appropriate catalyst system, including a suitable palladium source and a sterically demanding, electron-rich ligand, is critical for achieving high reaction efficiency.

Data Presentation

The following tables summarize typical catalysts, ligands, bases, and solvents that have been successfully employed in Suzuki-Miyaura coupling reactions of sterically hindered and electron-deficient aryl bromides. This information serves as a guide for optimizing the reaction conditions for this compound.

Table 1: Recommended Palladium Catalysts and Ligands for Sterically Hindered Aryl Bromides

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Features
Pd(OAc)₂SPhos1-2Highly active for sterically hindered substrates.
Pd₂(dba)₃XPhos1-2Excellent for challenging couplings.
PdCl₂(dppf)(dppf)2-5Good general catalyst, effective for a range of substrates.
[Pd(allyl)Cl]₂cataCXium® A1-3NHC ligand-based, robust and efficient.

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling

BaseSolvent SystemTypical ConcentrationNotes
K₃PO₄Toluene/H₂O2-3 equivalentsEffective for a wide range of substrates.
Cs₂CO₃1,4-Dioxane/H₂O2-3 equivalentsStrong base, often used for less reactive substrates.
K₂CO₃Acetonitrile/H₂O2-3 equivalentsCommon and cost-effective choice.
t-BuOKTHF or Dioxane1.5-2 equivalentsStrong, non-aqueous base, useful for moisture-sensitive substrates.

Experimental Protocol

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling protocol.

Suzuki_Miyaura_Workflow A Reagent Addition (Aryl Bromide, Boronic Acid, Base) B Catalyst & Ligand Addition (Pd(OAc)₂, SPhos) A->B Inert Atmosphere C Solvent Addition (Toluene/H₂O) B->C D Reaction (80-100 °C, 12-24h) C->D E Work-up (Quench, Extraction) D->E Cool to RT F Purification (Column Chromatography) E->F G Product F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 [Ar¹-Pd(II)L₂(X)] pd0->pd_complex1 Oxidative Addition (Ar¹-X) center pd_complex2 [Ar¹-Pd(II)L₂(Ar²)] pd_complex1->pd_complex2 Transmetalation (Ar²-B(OR)₂, Base) pd_complex2->pd0 Reductive Elimination product Biaryl Product pd_complex2->product Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1] These application notes provide detailed protocols for the Buchwald-Hartwig amination of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, an electron-deficient aryl halide. The presence of the electron-withdrawing trifluoromethyl group and the ortho-benzyloxy substituent can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired N-aryl amine product.[2]

Key Reaction Components

  • Palladium Precatalyst: Modern palladium precatalysts, such as those from the Buchwald group (e.g., G3 or G4 precatalysts), are often air- and moisture-stable, facilitating easier handling. Common palladium sources also include Pd₂(dba)₃ and Pd(OAc)₂.

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are commonly used to promote the catalytic cycle. For sterically hindered substrates or primary amines, specific ligands may offer superior performance.

  • Base: A non-nucleophilic strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are frequently employed. The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides with similar electronic and steric properties to this compound. This data can serve as a starting point for optimization.

Table 1: Amination of Electron-Deficient Aryl Bromides with Various Amines

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene1001895
24-Bromo-3-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2.0)XPhos (4.0)Cs₂CO₃ (1.5)Dioxane1102488
32-Bromo-5-(trifluoromethyl)pyridinePiperidinePd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)Toluene1001285
44-BromobenzotrifluorideBenzylaminePd₂(dba)₃ (2.0)BrettPhos (4.0)NaOtBu (1.4)Toluene1001692

This table is a compilation of representative data and should be used as a guideline for reaction optimization.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination is depicted below. It involves the careful assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

Buchwald_Hartwig_Workflow A Reaction Setup: - Oven-dried Schlenk tube - Inert atmosphere (Ar/N₂) B Add Solids: - Pd Precatalyst - Ligand - Base - Aryl Bromide A->B 1. C Add Liquids: - Anhydrous Solvent - Amine B->C 2. D Reaction: - Heat to specified temperature - Stir vigorously C->D 3. E Monitoring: - TLC / GC-MS / LC-MS D->E 4. E->D Continue if incomplete F Workup: - Cool to RT - Dilute with solvent - Filter through Celite® E->F 5. If complete G Purification: - Concentrate filtrate - Flash column chromatography F->G 6. H Product G->H 7.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

This protocol provides a general method and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.[3]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-(benzyloxy)-3-(trifluoromethyl)aniline derivative.

Signaling Pathway Diagram

The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept for understanding and optimizing this reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex [Ar-Pd(II)(L)-Br] pd0->pd2_complex Oxidative Addition arbr Ar-Br pd_amido [Ar-Pd(II)(L)-NR₂] pd2_complex->pd_amido Amine Coordination & Deprotonation amine R₂NH base Base pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product center

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a fourth-generation Buchwald precatalyst), or screening different bases.

  • Side Reactions: The formation of hydrodehalogenation byproduct (Ar-H) can sometimes be observed. This can be minimized by ensuring strictly anhydrous conditions and optimizing the ligand-to-palladium ratio.

  • Substrate Considerations: The benzyloxy group is generally stable under Buchwald-Hartwig conditions. However, if cleavage is observed, using a milder base like Cs₂CO₃ or a lower reaction temperature might be beneficial. The ortho-trifluoromethyl group increases the steric hindrance around the reaction center, which might necessitate the use of bulky ligands like XPhos or RuPhos to facilitate the reaction.

These protocols and notes are intended to serve as a comprehensive guide for researchers. As with any chemical reaction, careful optimization may be required to achieve the best results for specific substrates and coupling partners.

References

Application Notes and Protocols for Sonogashira Coupling of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene with terminal alkynes. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2][3] The substrate, this compound, presents a unique challenge due to the presence of both an electron-donating benzyloxy group and a strongly electron-withdrawing trifluoromethyl group. This document outlines optimized conditions to achieve high yields for this transformation.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] The reaction proceeds via a catalytic cycle involving:

  • Oxidative addition: The aryl bromide adds to the Pd(0) catalyst.

  • Formation of copper acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of the base.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

For substrates with electron-withdrawing groups like the trifluoromethyl group, the oxidative addition step can be challenging.[4] Therefore, careful selection of the catalyst, ligand, base, and reaction temperature is crucial for a successful coupling.

Optimized Reaction Conditions: A Tabulated Summary

Several conditions have been reported for the Sonogashira coupling of aryl bromides, including those with challenging substituents. The following table summarizes key quantitative data from various successful protocols that can be adapted for this compound.

ParameterCondition 1Condition 2 (Copper-Free)Condition 3
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Pd(OAc)₂ (1.5 mol%)[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
Ligand -XPhos (6 mol%)-
Copper Co-catalyst CuI (6 mol%)NoneNone
Base Triethylamine (2.0 equiv)Triethylamine (excess)2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
Solvent TolueneAcetonitrileDimethyl sulfoxide (DMSO)
Temperature Room Temperature110 °CRoom Temperature
Reaction Time 12 hoursNot Specified2-18 hours
Typical Yield Good to ExcellentHigh Conversion (98%)Up to 97%
Reference [5][4][6]

Experimental Protocols

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is based on a general and widely used method for Sonogashira coupling of aryl bromides.[3][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Anhydrous toluene (5 mL)

  • Freshly distilled triethylamine (2.0 mmol, 2.0 equiv)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous toluene and freshly distilled triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling for Electron-Deficient Aryl Bromides

This protocol is adapted from conditions optimized for aryl bromides bearing electron-withdrawing groups.[4] The absence of copper can prevent the formation of alkyne homocoupling byproducts.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.015 mmol, 1.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Triethylamine (Et₃N)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube under an argon atmosphere, combine this compound, palladium(II) acetate, and XPhos.

  • Add anhydrous acetonitrile and triethylamine.

  • Add the terminal alkyne to the mixture.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction for completion using TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizing the Workflow and Catalytic Cycle

To aid in understanding the experimental process and the underlying mechanism, the following diagrams are provided.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Bromide, Catalyst, & Co-catalyst add_solvent Add Anhydrous Solvent & Base start->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne react Stir at Specified Temp. add_alkyne->react monitor Monitor by TLC/GC-MS react->monitor quench Quench Reaction & Extract monitor->quench Reaction Complete dry Dry Organic Layer quench->dry purify Purify by Chromatography dry->purify end Isolated Product purify->end

Caption: Experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex R-X oxidative_addition Oxidative Addition pd_alkynyl R-Pd(II)-C≡CR'(L_n) pd_complex->pd_alkynyl Cu-C≡CR' transmetalation Transmetalation pd_alkynyl->pd0 R-C≡CR' reductive_elimination Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide H-C≡CR', Base alkyne_activation Alkyne Activation cu_acetylide->cu_x to Pd complex

Caption: The catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a wide array of therapeutics.[1][2] The unique structural and electronic properties of biaryl compounds make them valuable pharmacophores. The introduction of a trifluoromethyl group can further enhance pharmacological properties such as metabolic stability and binding affinity.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene as a key building block. This starting material is particularly useful for creating complex biaryl structures that can serve as intermediates in the synthesis of pharmacologically active molecules, including inhibitors of pathways implicated in autoimmune diseases.

A significant area of interest for such biaryl compounds is in the modulation of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor for the differentiation of T helper 17 (Th17) cells, which play a crucial role in autoimmune and inflammatory diseases.[5][6] Consequently, the development of RORγt inhibitors is a promising therapeutic strategy. Many potent RORγt inhibitors feature a biaryl core structure.[7][8] The protocols outlined below describe common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—to generate novel biaryl compounds from this compound, which can be further elaborated into potential RORγt modulators.

Physicochemical Properties of Starting Material

A summary of the available physicochemical data for this compound and a related compound is presented below.

PropertyValueReference
This compound
CAS Number169247-46-5[5][7]
Molecular FormulaC₁₄H₁₀BrF₃O[5]
Molecular Weight331.13 g/mol [5]
Purity≥98%[5]
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (analog)
Molecular Weight255.03 g/mol [9]
XLogP33.5[9]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of biaryl compounds from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds.[10][11] It involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide.

General Reaction Scheme:

Caption: General Suzuki-Miyaura Coupling Reaction.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (2-5 mol%) to the flask under a positive flow of inert gas.

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides:

Aryl BromideCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-2-(trifluoromethyl)anisolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O801285-95
4-Bromo-2-fluoro-1-methoxybenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O10016~90
3,5-Bis(trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand (3)K₃PO₄ (3)Dioxane1001882
Protocol 2: Stille Coupling

The Stille coupling reaction utilizes an organotin reagent as the coupling partner for the aryl halide.[12][13] While effective, it is important to note the toxicity of organotin compounds and take appropriate safety precautions.

General Reaction Scheme:

Caption: General Stille Coupling Reaction.

Materials:

  • This compound

  • Aryltri-n-butylstannane

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Anhydrous and degassed solvent (e.g., toluene, THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in the anhydrous solvent.

  • Add the palladium catalyst (2-5 mol%).

  • Add the aryltri-n-butylstannane (1.1 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To quench and remove tin byproducts, add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours.

  • Filter the resulting precipitate through a pad of celite, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data for Stille Coupling of Analogous Aryl Bromides:

Aryl BromideCoupling PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluoridePhenyltri-n-butylstannanePd(PPh₃)₄ (5)Toluene1101670-85
2-BromobenzotrifluorideVinyltri-n-butylstannanePdCl₂(PPh₃)₂ (3)THF6512~80
4-Bromoanisole2-Thienyltri-n-butylstannanePd₂(dba)₃ (2) / P(furyl)₃ (8)Dioxane10024>90
Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[12][14]

General Reaction Scheme:

Caption: General Buchwald-Hartwig Amination Reaction.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOᵗBu, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the base (1.4-2.0 equiv) and this compound (1.0 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent, followed by the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides:

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOᵗBu (1.4)Toluene10024>95
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane10018~90
2-Bromo-1,3-difluorobenzeneBenzylaminePd(OAc)₂ (1)DavePhos (2)Cs₂CO₃ (1.5)Toluene1102485-95

Application in Drug Discovery: Targeting the RORγt Signaling Pathway

Biaryl compounds synthesized from this compound are of significant interest as potential inhibitors of the RORγt signaling pathway. RORγt is the master regulator of Th17 cell differentiation, which is implicated in numerous autoimmune diseases.

RORγt Signaling Pathway in Th17 Differentiation:

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Differentiation TGFb TGF-β NaiveTCell Naive CD4+ T Cell TGFb->NaiveTCell IL6 IL-6 IL6->NaiveTCell IL23 IL-23 Th17 Th17 Cell IL23->Th17 stabilization & expansion STAT3 STAT3 NaiveTCell->STAT3 activate pSTAT3 pSTAT3 STAT3->pSTAT3 phosphorylate RORgt_mRNA RORγt mRNA pSTAT3->RORgt_mRNA transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein translation RORgt_Protein->Th17 differentiation IL17 IL-17 Th17->IL17 produces Inflammation Inflammation & Autoimmunity IL17->Inflammation Biaryl_Inhibitor Biaryl RORγt Inhibitor Biaryl_Inhibitor->RORgt_Protein inhibits experimental_workflow Experimental Workflow for Biaryl Synthesis and Evaluation start Select Cross-Coupling Method reaction Perform Reaction with This compound start->reaction workup Reaction Workup and Purification reaction->workup characterization Structural Characterization (NMR, MS) workup->characterization biological_assay Biological Assay (e.g., RORγt Inhibition Assay) characterization->biological_assay sar Structure-Activity Relationship (SAR) Analysis biological_assay->sar optimization Lead Optimization sar->optimization optimization->reaction Iterate end Candidate Drug optimization->end

References

Application Notes and Protocols for the Deprotection of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxy group is a widely utilized protecting group for phenols in multistep organic synthesis due to its stability under a variety of reaction conditions. Its removal, or deprotection, is a critical step to unveil the free phenol, 4-bromo-2-(trifluoromethyl)phenol, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group and the presence of a bromine atom on the aromatic ring of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene necessitate careful consideration of deprotection methodologies to ensure high yield and purity of the desired product.

This document provides detailed application notes and experimental protocols for two common and effective methods for the deprotection of the benzyloxy group in this compound:

  • Method A: Catalytic Hydrogenolysis

  • Method B: Lewis Acid Mediated Cleavage using Boron Tribromide (BBr₃)

Key Considerations

  • Substrate Reactivity: The electron-deficient nature of the aromatic ring can influence the reaction rate and conditions required for efficient deprotection.

  • Chemoselectivity: The presence of a bromo substituent introduces the potential for hydrodebromination as a side reaction, particularly under catalytic hydrogenolysis conditions. Careful selection of the catalyst and reaction parameters is crucial to minimize this undesired outcome.

  • Reaction Conditions: Both methods require anhydrous conditions and an inert atmosphere to prevent side reactions and ensure the efficacy of the reagents.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of this compound using the described methods. Please note that yields and reaction times can vary based on the specific reaction scale and purity of reagents.

MethodReagent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Remarks
Catalytic Hydrogenolysis 5% Pd/C, H₂ (g)Ethanol252 - 685 - 95Low pressure of hydrogen is recommended to minimize hydrodebromination.
Lewis Acid Cleavage BBr₃Dichloromethane-78 to 251 - 490 - 98Strict anhydrous conditions are essential. The reaction is often rapid.

Experimental Protocols

Method A: Deprotection via Catalytic Hydrogenolysis

This protocol utilizes palladium on carbon (Pd/C) as a catalyst for the hydrogenolysis of the benzyl ether.

Materials:

  • This compound

  • 5% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the starting material in anhydrous ethanol (10-20 mL per gram of substrate).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Catalyst Addition: Carefully add 5% Pd/C (5-10 mol %) to the reaction mixture under a positive pressure of the inert gas.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (typically 1 atm, balloon pressure) throughout the reaction. For larger scale reactions, a Parr shaker at low pressure (e.g., 5-10 psi) can be used.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 4-bromo-2-(trifluoromethyl)phenol, can be purified by column chromatography on silica gel or recrystallization to afford the pure product.

Method B: Deprotection via Lewis Acid Mediated Cleavage with Boron Tribromide (BBr₃)

This protocol employs the strong Lewis acid, boron tribromide, to cleave the benzyl ether. This method is often faster than hydrogenolysis and avoids the risk of hydrodebromination.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (10-20 mL per gram of substrate).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (1.1 - 1.5 eq) in dichloromethane dropwise to the stirred reaction mixture. The addition should be done at a rate that maintains the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of anhydrous methanol. This will react with any excess BBr₃.

  • Work-up: Add water to the reaction mixture and transfer the contents to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 4-bromo-2-(trifluoromethyl)phenol can be purified by column chromatography on silica gel or recrystallization to yield the pure product.

Mandatory Visualizations

deprotection_workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product start_mol This compound method_A Method A: Catalytic Hydrogenolysis start_mol->method_A 5% Pd/C, H₂ Ethanol, 25°C method_B Method B: Lewis Acid Cleavage start_mol->method_B BBr₃ DCM, -78°C to 25°C end_mol 4-bromo-2-(trifluoromethyl)phenol method_A->end_mol method_B->end_mol

Caption: Workflow for the deprotection of this compound.

signaling_pathway start 1-(benzyloxy)-4-bromo-2- (trifluoromethyl)benzene reagent_A H₂ / 5% Pd/C start->reagent_A reagent_B BBr₃ start->reagent_B intermediate_A Adsorption to Pd surface reagent_A->intermediate_A Catalytic Cycle intermediate_B Lewis acid-base adduct formation reagent_B->intermediate_B Reaction Initiation cleavage_A Hydrogenolysis of C-O bond intermediate_A->cleavage_A cleavage_B Cleavage of C-O bond intermediate_B->cleavage_B product 4-bromo-2- (trifluoromethyl)phenol cleavage_A->product side_product_A Toluene cleavage_A->side_product_A cleavage_B->product side_product_B Benzyl bromide (after workup) cleavage_B->side_product_B

Caption: Simplified reaction pathways for benzyloxy group deprotection.

Application Notes and Protocols for 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a halogenated and fluorinated aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of the trifluoromethyl group is known to enhance the efficacy, metabolic stability, and lipophilicity of active ingredients, leading to more potent and persistent pesticides. The bromo-substituent provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be strategically removed to allow for further functionalization. This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a hypothetical pyrazole carboxanilide fungicide, a class of agrochemicals known for their effectiveness.

Representative Application: Synthesis of a Hypothetical Pyrazole Carboxanilide Fungicide

While no commercial agrochemical is publicly documented to be synthesized directly from this compound, its structure makes it an ideal precursor for pyrazole carboxanilide fungicides. This class of fungicides, which includes commercial products like Bixafen and Fluxapyroxad, acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.

The synthetic strategy outlined below involves a debenzylation to unmask the phenol, followed by a Suzuki-Miyaura coupling to introduce a pyrazole moiety, and finally an amide bond formation to yield the target fungicide.

Experimental Protocols

Protocol 1: Debenzylation to 4-bromo-2-(trifluoromethyl)phenol

This procedure describes the removal of the benzyl protecting group via catalytic hydrogenation to yield the key phenolic intermediate.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (0.1 eq.) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Rinse the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • Purify the residue by silica gel column chromatography to obtain pure 4-bromo-2-(trifluoromethyl)phenol.

Protocol 2: Suzuki-Miyaura Coupling for Pyrazole Moiety Introduction

This protocol details the palladium-catalyzed cross-coupling of the synthesized phenol with a pyrazoleboronic acid derivative.

Materials:

  • 4-bromo-2-(trifluoromethyl)phenol

  • (1-methyl-1H-pyrazol-5-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried flask, add 4-bromo-2-(trifluoromethyl)phenol (1.0 eq.), (1-methyl-1H-pyrazol-5-yl)boronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pyrazole-substituted phenol intermediate.

Protocol 3: Amide Formation to Yield the Final Fungicide

This final step involves the formation of an amide bond between the pyrazole intermediate and a suitable amine.

Materials:

  • Pyrazole-substituted phenol intermediate from Protocol 2

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic)

  • 2-(Trifluoromethyl)aniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the pyrazole-substituted phenol intermediate (1.0 eq.) in anhydrous DCM and add a catalytic amount of DMF.

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the acid chloride is complete.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 2-(trifluoromethyl)aniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final hypothetical pyrazole carboxanilide fungicide.

Data Presentation

The following tables summarize the hypothetical quantitative data for the described synthetic protocols.

Table 1: Quantitative Data for Protocol 1 (Debenzylation)

ReagentMolar Eq.MW ( g/mol )Mass (g)Volume (mL)Moles (mmol)
This compound1.0331.1310.0-30.2
10% Pd/C0.02N/A0.2-N/A
MethanolSolvent32.04-150N/A
Product
4-bromo-2-(trifluoromethyl)phenol-241.016.92-28.7
Hypothetical Yield 95%

Table 2: Quantitative Data for Protocol 2 (Suzuki-Miyaura Coupling)

ReagentMolar Eq.MW ( g/mol )Mass (g)Volume (mL)Moles (mmol)
4-bromo-2-(trifluoromethyl)phenol1.0241.015.0-20.7
(1-methyl-1H-pyrazol-5-yl)boronic acid1.2125.933.13-24.8
Pd(dppf)Cl₂0.05731.730.76-1.04
K₂CO₃2.0138.215.72-41.4
1,4-Dioxane/Water (4:1)SolventN/A-100N/A
Product
Pyrazole-substituted phenol-244.184.30-17.6
Hypothetical Yield 85%

Table 3: Quantitative Data for Protocol 3 (Amide Formation)

ReagentMolar Eq.MW ( g/mol )Mass (g)Volume (mL)Moles (mmol)
Pyrazole-substituted phenol1.0244.184.0-16.4
Oxalyl chloride1.2126.932.491.719.7
2-(Trifluoromethyl)aniline1.1161.122.892.218.0
Triethylamine1.5101.192.493.424.6
DichloromethaneSolvent84.93-100N/A
Product
Hypothetical Fungicide-387.295.71-14.8
Hypothetical Yield 90%

Mandatory Visualizations

synthetic_workflow start 1-(benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene step1 Debenzylation (H₂, Pd/C) start->step1 intermediate1 4-bromo-2-(trifluoromethyl)phenol step1->intermediate1 step2 Suzuki-Miyaura Coupling intermediate1->step2 intermediate2 Pyrazole-substituted phenol step2->intermediate2 step3 Amide Formation intermediate2->step3 product Hypothetical Pyrazole Carboxanilide Fungicide step3->product

Caption: Synthetic workflow for a hypothetical fungicide.

signaling_pathway cluster_mitochondrion Fungal Mitochondrion Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) SDH \n (Complex II) SDH (Complex II) ETC ETC SDH \n (Complex II)->ETC e⁻ transfer ATP_Synthase ATP_Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis Fungicide Hypothetical Pyrazole Carboxanilide Fungicide Fungicide->SDH \n (Complex II)

Caption: Inhibition of Succinate Dehydrogenase (SDH).

application of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene in Materials Science

Note to the Reader: Extensive research has been conducted to identify the applications of this compound specifically within the field of materials science. The search included scientific databases, patent libraries, and chemical supplier documentation. The results indicate that this compound is predominantly utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceutical and medicinal chemistry research, particularly in the development of kinase inhibitors.

As of the current body of scientific literature, there are no established or documented direct applications of this compound in materials science, such as in the development of polymers, organic electronics, or other advanced materials. Therefore, this document will outline its primary established application in organic synthesis, which could potentially be a precursor step for future, yet-to-be-developed materials.

Section 1: Overview and Primary Application

This compound is a substituted aromatic compound. Its chemical structure, featuring a trifluoromethyl group, a bromo group, and a benzyloxy group, makes it a versatile building block in organic synthesis. The bromo-substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), which are fundamental for constructing more complex molecular architectures. The trifluoromethyl group can impart unique electronic properties and metabolic stability to the final target molecule, which is highly desirable in drug design.

The principal application of this compound is as an intermediate in the synthesis of biologically active molecules. For instance, it has been used in the multi-step synthesis of complex heterocyclic compounds that are investigated for their potential as kinase inhibitors, which are a class of targeted cancer therapy drugs.

Section 2: Synthetic Utility and Reaction Protocols

While direct materials science applications are not documented, the following section provides a generalized experimental protocol for a common reaction type involving this compound – a Suzuki coupling reaction. This type of reaction is foundational in creating carbon-carbon bonds and could theoretically be adapted in the future for synthesizing novel conjugated polymers or organic electronic materials.

Generalized Protocol for Suzuki Coupling

This protocol describes a typical Suzuki coupling reaction where this compound is coupled with a generic boronic acid.

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent and the palladium catalyst to the flask.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Section 3: Visualization of Synthetic Pathway

The following diagrams illustrate the logical workflow of utilizing this compound in a generalized synthetic context.

G start 1-(benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene reaction Suzuki Coupling Reaction start->reaction reagent Arylboronic Acid + Palladium Catalyst + Base reagent->reaction product Biaryl Product reaction->product application Intermediate for Pharmaceuticals product->application

Caption: Synthetic pathway from the starting material to a biaryl product.

Section 4: Future Outlook in Materials Science

While currently centered in medicinal chemistry, the unique electronic properties imparted by the trifluoromethyl group mean that derivatives of this compound could be of interest to materials scientists. Potential, though currently hypothetical, areas of exploration could include:

  • Fluorinated Polymers: Incorporation into polymers could lead to materials with low surface energy, high thermal stability, and unique dielectric properties.

  • Organic Electronics: The electron-withdrawing nature of the CF₃ group could be utilized to tune the HOMO/LUMO energy levels of organic semiconductors, potentially for applications in OLEDs or OPVs.

  • Liquid Crystals: The rigid core and potential for dipole moments could make derivatives suitable candidates for liquid crystal applications.

Researchers in materials science who are interested in creating novel fluorinated organic materials could consider this compound as a potential starting material for their synthetic explorations. The protocols for cross-coupling reactions, such as the Suzuki coupling detailed above, would be a foundational step in building more complex, functional materials from this versatile chemical building block.

Troubleshooting & Optimization

optimizing Suzuki coupling yield with 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Suzuki Coupling Yield with 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the Suzuki-Miyaura cross-coupling of this compound, a challenging substrate due to both steric hindrance and electronic effects.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is giving a low yield. What are the most common initial checks I should perform?

A1: Low yields with this substrate are often due to its challenging nature. The ortho-trifluoromethyl group makes the aryl bromide electron-deficient, which can be beneficial, but the combination with the adjacent benzyloxy group introduces significant steric hindrance. Start by systematically checking these key parameters:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are fresh and have been stored correctly under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which leads to catalyst deactivation and can promote homocoupling of the boronic acid.[1] Ensure your reaction vessel and solvents are thoroughly purged with an inert gas like argon or nitrogen.

  • Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Ensure the boronic acid/ester and base are of high quality.

  • Base Activation: For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered to maximize surface area and reactivity.

Q2: The trifluoromethyl group is electron-withdrawing, which should activate the aryl bromide. Why is the reaction still difficult?

A2: While the electron-withdrawing trifluoromethyl group does increase the electrophilicity of the aryl bromide, its position ortho to the bromine atom, alongside the adjacent benzyloxy group, creates significant steric hindrance. This bulkiness can impede two key steps in the catalytic cycle:

  • Oxidative Addition: The palladium catalyst may have difficulty accessing the carbon-bromine bond.

  • Reductive Elimination: The final bond-forming step can be slowed down by the steric congestion around the palladium center. Therefore, a catalyst system specifically designed for sterically demanding substrates is crucial for success.[2][3]

Q3: What is the best catalyst and ligand combination for this substrate?

A3: Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for sterically hindered and electron-deficient substrates.[1] The use of bulky, electron-rich phosphine ligands is highly recommended to facilitate the challenging oxidative addition step.[4] Consider screening ligands from the Buchwald family, such as:

  • SPhos

  • XPhos

  • RuPhos

Using palladium pre-catalysts that incorporate these ligands (e.g., SPhos Pd G3, XPhos Pd G4) is often more reliable as they are more stable and ensure the correct ligand-to-palladium ratio.

Q4: I am observing significant consumption of my starting materials, but the desired product yield is low. What are the likely side reactions?

A4: If your starting materials are being consumed without efficient conversion to the desired product, you are likely experiencing one or more of the following side reactions:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid or ester, replacing it with a hydrogen atom. This is a common issue, especially with electron-deficient boronic acids.[1]

  • Dehalogenation: The aryl bromide starting material can be converted to 1-(benzyloxy)-3-(trifluoromethyl)benzene. This occurs when a hydride source is present in the reaction.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[1]

Q5: How do I choose the optimal base and solvent for this reaction?

A5: The base is critical for activating the boronic acid for transmetalation. For challenging substrates, stronger bases are often required.

  • Bases: Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ .[5] They are generally more effective than weaker bases like K₂CO₃ for these types of couplings.

  • Solvents: Aprotic polar solvents are typically used. Good starting points include 1,4-dioxane , 2-MeTHF , or toluene . Often, a mixture with water (e.g., dioxane/H₂O in a 4:1 or 5:1 ratio) can be beneficial for dissolving the base and accelerating the reaction.[5][6] However, if protodeboronation is a major issue, consider using anhydrous conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species is not forming or is decomposing.• Use a fresh palladium source and ligand, or preferably a stable pre-catalyst (e.g., XPhos Pd G4).• Ensure the reaction is strictly under an inert atmosphere (N₂ or Ar).• Thoroughly degas all solvents and reagents.
2. Inefficient Ligand: The ligand is not bulky or electron-rich enough to promote oxidative addition.• Screen bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[2]
3. Suboptimal Base/Solvent: The base is not strong enough or the solvent system is inappropriate.• Switch to a stronger base like finely powdered K₃PO₄ or Cs₂CO₃.• Screen solvents like dioxane, 2-MeTHF, or toluene, potentially with a small amount of water.[6]
Starting Material Consumed, but Low Product Yield 1. Protodeboronation of Boronic Acid: The C-B bond is being cleaved by a proton source.• Use an anhydrous solvent and base if water is suspected to be the issue.• Use a milder base like KF or K₂CO₃, though this may slow the reaction.• Consider converting the boronic acid to a more stable pinacol (Bpin) or MIDA ester.
2. Dehalogenation of Aryl Bromide: The C-Br bond is being reductively cleaved.• Ensure solvents are pure and free from potential hydride sources.• Screen different bases; avoid bases that could act as hydride donors.[1]
Significant Homocoupling of Boronic Acid 1. Oxygen Contamination: O₂ is present in the reaction, promoting oxidative homocoupling.• Improve the degassing procedure for solvents (e.g., freeze-pump-thaw or sparging with inert gas for an extended period).• Ensure the reaction setup is completely sealed and under a positive pressure of inert gas.[1]
2. High Temperature: Excessive heat can sometimes favor side reactions.• Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require longer reaction times.

Data Presentation

The following table summarizes typical screening results for optimizing a challenging Suzuki coupling, illustrating the impact of different parameters on the yield. The data is representative and compiled based on literature for substrates similar to this compound.

Table 1: Optimization of Suzuki Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100<10
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10045
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3) Dioxane/H₂O (4:1)10078
4Pd₂(dba)₃ (2)XPhos (4) K₃PO₄ (3)Dioxane/H₂O (4:1)10085
5XPhos Pd G3 (2) -K₃PO₄ (3)Dioxane/H₂O (4:1)10088
6XPhos Pd G3 (2)-K₃PO₄ (3)2-MeTHF 10092
7XPhos Pd G3 (2)-Cs₂CO₃ (3) 2-MeTHF10090

Experimental Protocols

Recommended Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the reaction and may require further optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic solution with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Catalytic_Cycle Pd0 L₂Pd⁰ ArPdX Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdAr Ar-Pd(II)(L)₂-Ar' (Transmetalation Complex) ArPdX->ArPdAr Transmetalation Base Base (e.g., K₃PO₄) ActivatedBoronate [Ar'-B(OR)₂(OH)]⁻ Base->ActivatedBoronate Boronate Ar'-B(OR)₂ (Boronic Acid/Ester) Boronate->ActivatedBoronate ActivatedBoronate->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdAr->ArAr

References

preventing debenzylation during reactions with 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this reagent while preventing unintended debenzylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of debenzylation of this compound during a reaction?

A1: Debenzylation, the cleavage of the benzyl ether, is a common side reaction that can be initiated by several factors. The primary culprits are:

  • Catalytic Hydrogenation Conditions: The most common method for debenzylation is catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source).[1][2] If your reaction involves reagents that can act as a hydrogen source in the presence of a palladium catalyst, debenzylation is a significant risk.

  • Strong Acids: Strong acids, including Lewis acids like BCl₃ and BBr₃, can readily cleave benzyl ethers.[2][3]

  • Oxidative Conditions: Certain oxidizing agents can lead to the cleavage of the benzyl group.[2]

  • Reductive Conditions: Besides catalytic hydrogenation, other reductive methods like Birch reduction can also remove the benzyl group.[4]

Q2: How does the trifluoromethyl (-CF₃) group on the aromatic ring affect the stability of the benzyl ether?

Q3: Can I perform a Suzuki-Miyaura coupling with this compound without debenzylation?

A3: Yes, it is possible to perform a Suzuki-Miyaura coupling while preserving the benzyl ether. The key is to select reaction conditions that are not conducive to debenzylation. This typically involves using a palladium catalyst that does not promote hydrogenation and avoiding acidic conditions.

Q4: Is the benzyl ether protecting group compatible with Buchwald-Hartwig amination?

A4: Yes, similar to the Suzuki-Miyaura coupling, the benzyl ether is generally compatible with Buchwald-Hartwig amination. The success of the reaction without debenzylation depends on the careful selection of the palladium catalyst, ligand, and base.

Q5: What are the challenges in forming a Grignard reagent or performing a lithium-halogen exchange with this molecule?

A5: The primary challenge is the potential for the organometallic species, once formed, to be incompatible with the benzyl ether. Grignard reagents and organolithium compounds are strong bases and nucleophiles.[5][6] While benzyl ethers are generally stable to strong bases, side reactions can occur, especially at elevated temperatures. For lithium-halogen exchange, very low temperatures are typically required to prevent side reactions.[7]

Troubleshooting Guides

Issue 1: Debenzylation observed during a Suzuki-Miyaura cross-coupling reaction.
Potential Cause Troubleshooting Step Rationale
Palladium Catalyst Switch to a catalyst less prone to hydrogenation (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).Some palladium catalysts, especially those on carbon supports, can facilitate hydrogenation if a hydrogen source is present.
Reaction Temperature Lower the reaction temperature.Higher temperatures can sometimes promote side reactions, including debenzylation.
Base Use a non-acidic base (e.g., K₂CO₃, Cs₂CO₃).Acidic conditions can cleave the benzyl ether.
Solvent Purity Ensure the use of dry, degassed solvents.Impurities could potentially contribute to side reactions.
Issue 2: Cleavage of the benzyl ether during a Buchwald-Hartwig amination.
Potential Cause Troubleshooting Step Rationale
Catalyst System Use a well-defined palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).These ligands can promote the desired C-N bond formation and minimize side reactions.[8][9]
Base Selection Use a non-nucleophilic base such as NaOtBu or K₃PO₄.Stronger, more nucleophilic bases could potentially interact with the benzyl group.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times can lead to product degradation and side reactions.
Issue 3: Failure to form a Grignard reagent or extensive side products.
Potential Cause Troubleshooting Step Rationale
Magnesium Activation Ensure the magnesium turnings are properly activated (e.g., using iodine or 1,2-dibromoethane).A passive oxide layer on the magnesium can prevent the reaction from initiating.[5]
Anhydrous Conditions Use rigorously dried glassware and anhydrous ether.Grignard reagents are highly sensitive to moisture.[10]
Reaction Temperature Maintain a gentle reflux during the reaction.Overheating can lead to side reactions like Wurtz coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC. Upon completion (typically 12-24 hours), cool to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for the specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add to a Schlenk tube: this compound (1.0 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 mmol).

  • Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Once complete (typically 12-24 hours), cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start_s Start: Reagents reagents_s 1. Add Aryl Bromide, Boronic Acid, Base, Pd Catalyst, Ligand start_s->reagents_s inert_s 2. Inert Atmosphere (Ar or N2) reagents_s->inert_s solvent_s 3. Add Degassed Solvent inert_s->solvent_s heat_s 4. Heat and Stir solvent_s->heat_s monitor_s 5. Monitor by TLC/GC-MS heat_s->monitor_s workup_s 6. Workup and Purification monitor_s->workup_s product_s Product workup_s->product_s

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

G cluster_buchwald Buchwald-Hartwig Amination Workflow start_b Start: Reagents reagents_b 1. Add Aryl Bromide, Amine, Base, Pd Catalyst, Ligand start_b->reagents_b inert_b 2. Inert Atmosphere (Glovebox/Schlenk) reagents_b->inert_b solvent_b 3. Add Anhydrous Solvent inert_b->solvent_b heat_b 4. Heat and Stir solvent_b->heat_b monitor_b 5. Monitor by TLC/GC-MS heat_b->monitor_b workup_b 6. Workup and Purification monitor_b->workup_b product_b Product workup_b->product_b

Caption: General workflow for a Buchwald-Hartwig amination reaction.

G debenz Debenzylation Observed? cause Identify Potential Cause debenz->cause Yes catalyst Change Catalyst/ Ligand cause->catalyst Catalyst? temp Lower Temperature cause->temp Temp? base Change Base cause->base Base? reoptimize Re-run Reaction catalyst->reoptimize temp->reoptimize base->reoptimize

Caption: Troubleshooting logic for unexpected debenzylation.

References

Technical Support Center: Synthesis of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. The primary synthetic route is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Phenol: The base used may be too weak or insufficient to fully deprotonate the starting phenol, 4-bromo-2-(trifluoromethyl)phenol. 2. Poor Quality Reagents: Degradation of the benzyl bromide or the phenol starting material. 3. Reaction Temperature Too Low: Insufficient energy for the reaction to proceed to completion. 4. Reaction Time Too Short: The reaction may not have been allowed to run long enough for completion.1. Base Selection: Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure anhydrous conditions when using reactive bases like NaH. 2. Reagent Purity: Use freshly distilled or purified benzyl bromide. Check the purity of the phenol starting material. 3. Optimize Temperature: Gradually increase the reaction temperature. Common solvents for this reaction include acetone, DMF, or acetonitrile, with reflux temperatures often being effective. 4. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed.
Formation of Side Products 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom. This is more likely with certain solvents. 2. Elimination Reaction: Benzyl bromide can undergo elimination to form stilbene, although this is less common. 3. Hydrolysis of Benzyl Bromide: Presence of water in the reaction can lead to the formation of benzyl alcohol.1. Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. Protic solvents may promote C-alkylation. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of benzyl bromide. 3. Control Temperature: Avoid excessively high temperatures which might favor elimination pathways.
Difficult Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting materials and product. 2. Formation of Multiple Byproducts: Side reactions can complicate the purification process. 3. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging.1. Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before workup. 2. Optimize Reaction Conditions: Refer to the "Formation of Side Products" section to minimize byproduct formation. 3. Chromatography Optimization: Use a shallow gradient of a solvent system like hexane/ethyl acetate for column chromatography to improve separation. If the product and impurities have very similar polarities, consider alternative purification techniques like recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the deprotonation of 4-bromo-2-(trifluoromethyl)phenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide in an SN2 reaction.

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are 4-bromo-2-(trifluoromethyl)phenol and benzyl bromide. A base is also required to deprotonate the phenol.

Q3: Which bases are recommended for the deprotonation of 4-bromo-2-(trifluoromethyl)phenol?

A3: Due to the electron-withdrawing nature of the trifluoromethyl and bromo groups, the phenolic proton is more acidic than in phenol itself. Therefore, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient. For a more robust reaction, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions.

Q4: What solvents are suitable for this reaction?

A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base without participating in hydrogen bonding, which would hinder the nucleophilicity of the phenoxide. Good choices include acetone, dimethylformamide (DMF), and acetonitrile.

Q5: What are the primary side reactions to be aware of?

A5: The main potential side reaction is C-alkylation, where the benzyl group attaches to a carbon atom of the benzene ring instead of the oxygen atom.[1] Another possibility, though less likely with a primary halide like benzyl bromide, is an elimination reaction.[2] Hydrolysis of benzyl bromide to benzyl alcohol can also occur if moisture is present.

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

Q7: What is a typical workup and purification procedure for this reaction?

A7: A typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is often purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Preparation: To a solution of 4-bromo-2-(trifluoromethyl)phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, DMF) in a round-bottom flask, add a base (e.g., K₂CO₃, 1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis phenol 4-bromo-2-(trifluoromethyl)phenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation benzyl_bromide Benzyl Bromide product This compound benzyl_bromide->product SN2 Attack base Base (e.g., K₂CO₃) phenoxide->product SN2 Attack

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_side_products Potential Side Products phenoxide Phenoxide Intermediate c_alkylation C-Alkylated Product phenoxide->c_alkylation C-Alkylation benzyl_alcohol Benzyl Alcohol benzyl_bromide Benzyl Bromide benzyl_bromide->benzyl_alcohol Hydrolysis water Water (impurity)

Caption: Potential side reaction pathways.

Troubleshooting_Workflow start Low Product Yield? check_deprotonation Check Base/Anhydrous Conditions start->check_deprotonation Yes impurities Side Products Observed? start->impurities No check_reagents Verify Reagent Purity check_deprotonation->check_reagents check_conditions Optimize Temp/Time check_reagents->check_conditions check_solvent Change Solvent impurities->check_solvent Yes purification_issue Purification Difficult? impurities->purification_issue No ensure_anhydrous Ensure Anhydrous Conditions check_solvent->ensure_anhydrous optimize_chromatography Optimize Chromatography Gradient purification_issue->optimize_chromatography Yes

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities in Column Chromatography The polarity of the mobile phase is not optimal.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase retention on the column and may improve separation from less polar impurities.[1]
The column was overloaded with the crude sample.Use a larger diameter column or reduce the amount of crude material loaded. A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of the crude product.[1]
Structurally similar impurities are co-eluting with the product.Consider using a different stationary phase, such as alumina, or a different solvent system to alter selectivity. Sometimes, a sequence of purification techniques (e.g., chromatography followed by recrystallization) is necessary.
Product Streaking on TLC Plate or Low Yield from Column The silica gel is too acidic, causing decomposition of the benzyl ether.Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.1-1% v/v).[1] Alternatively, use a different stationary phase like neutral alumina.
Compound Does Not Dissolve Well for Recrystallization An inappropriate solvent was chosen.Test the solubility of the compound in a variety of solvents at both room temperature and their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when heated. For compounds with aromatic and ether functionalities, solvents like ethanol, toluene, or mixed solvent systems such as ethanol/water or hexane/ethyl acetate can be effective.[2]
Oily Product Obtained After Recrystallization The compound may have a low melting point or significant impurities are present.If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, redissolve the oil in the hot solvent and add a small amount of a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.
No Crystals Form Upon Cooling During Recrystallization The solution is not sufficiently saturated, or the cooling process is too rapid.If the solution is not saturated, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Ensure the cooling process is slow to allow for crystal lattice formation; placing the solution directly in an ice bath can sometimes lead to oiling out.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. Begin with a ratio of 9:1 (hexanes:ethyl acetate) and adjust the polarity based on the results. For column chromatography, it is often beneficial to use a slightly less polar system than the one optimized for TLC to ensure good separation.[1]

Q2: How can I visualize this compound on a TLC plate?

Due to the presence of benzene rings, the compound is UV active and can be visualized under a UV lamp at 254 nm.[1] Additionally, staining with a potassium permanganate (KMnO₄) solution can be effective as it reacts with the benzyl ether moiety.[1]

Q3: What are the likely impurities I might encounter during the purification?

Common impurities can arise from the starting materials and side reactions of the synthesis, which is typically a Williamson ether synthesis. Potential impurities include:

  • Unreacted 4-bromo-2-(trifluoromethyl)phenol: This is a polar impurity and will have a low Rf value on TLC.

  • Unreacted benzyl bromide: This is a less polar impurity and will have a high Rf value.

  • Dibenzyl ether: A non-polar byproduct that will elute quickly from a silica gel column.

Q4: Is it better to purify this compound by column chromatography or recrystallization?

The choice of purification method depends on the nature and quantity of the impurities.

  • Column chromatography is generally effective for removing impurities with significantly different polarities from the desired product.

  • Recrystallization is an excellent technique for removing small amounts of impurities from a solid product and can often yield highly pure material.[2] In many cases, a combination of both methods provides the best results: an initial purification by flash chromatography to remove the bulk of impurities, followed by recrystallization to obtain the final, highly pure product.

Experimental Protocols

Flash Column Chromatography

This protocol is a general guideline for the purification of 1 gram of crude this compound.

1. Preparation:

  • TLC Analysis: Dissolve a small amount of the crude material in a solvent like dichloromethane and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 95:5, 9:1, 8:2) to find a solvent system that gives the product an Rf value of approximately 0.2-0.3.[1]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (approximately 50-100 g) in the least polar eluent identified from your TLC analysis.

    • Pour the slurry into the column, ensuring even packing without air bubbles.

    • Add another layer of sand on top of the silica bed.[1]

2. Sample Loading:

  • Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the eluent.

  • Carefully apply the sample to the top of the silica gel.

  • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with the starting solvent system.

  • Apply gentle positive pressure to maintain a steady flow rate.

  • Collect fractions in an orderly manner.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.

  • Add a small amount of different solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) to each test tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

2. Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Summary

The following table provides a general guide for solvent systems in chromatography. The exact Rf values will depend on the specific conditions (TLC plate, temperature, etc.).

Purification TechniqueStationary PhaseRecommended Mobile Phase (starting ratios)Expected Rf of Product
TLC Silica GelHexanes:Ethyl Acetate (9:1 to 8:2)~0.2-0.3
Flash Chromatography Silica GelHexanes:Ethyl Acetate (95:5 to 9:1)-

Process Diagrams

Purification_Decision_Workflow start Crude Product This compound is_solid Is the crude product a solid? start->is_solid tlc_analysis Perform TLC Analysis check_purity Assess Purity and Impurity Profile tlc_analysis->check_purity column_chromatography Flash Column Chromatography check_purity->column_chromatography Multiple/Close Impurities recrystallization Recrystallization check_purity->recrystallization Minor Impurities & Solid is_solid->tlc_analysis Yes is_solid->tlc_analysis No check_purity_post_cc Check Purity by TLC column_chromatography->check_purity_post_cc check_purity_post_rx Check Purity (TLC, mp) recrystallization->check_purity_post_rx pure_product Pure Product check_purity_post_cc->pure_product Sufficiently Pure combine_methods Recrystallize Fractions check_purity_post_cc->combine_methods Needs Further Purification check_purity_post_rx->column_chromatography Needs Further Purification check_purity_post_rx->pure_product Sufficiently Pure combine_methods->check_purity_post_rx

References

challenges in the scale-up synthesis of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up production of this compound?

A1: The most common and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromo-2-(trifluoromethyl)phenol with benzyl bromide in the presence of a suitable base and solvent.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 4-bromo-2-(trifluoromethyl)phenol and benzyl bromide. The purity of these materials is crucial for a successful and high-yielding synthesis.

Q3: What are the common side reactions to be aware of during the scale-up of this synthesis?

A3: The primary side reactions include:

  • C-alkylation: The phenoxide ion can undergo alkylation on the aromatic ring, leading to the formation of benzylated phenol byproducts.

  • Over-alkylation: In the presence of a strong base, the product can be further benzylated.

  • Elimination: Although less likely with a primary halide like benzyl bromide, elimination reactions can occur under harsh basic conditions.

  • Hydrolysis of benzyl bromide: In the presence of water, benzyl bromide can hydrolyze to benzyl alcohol.

Q4: What are the recommended purification methods for the final product on a larger scale?

A4: For scale-up purification, the following methods are recommended:

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide high purity.

  • Chromatography: While less common for large-scale production due to cost and solvent usage, column chromatography can be used for purification if high purity is essential.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficiently strong base: The phenoxide may not be forming in sufficient quantity. 2. Low reaction temperature: The reaction rate may be too slow. 3. Poor quality of reagents: Impurities in the starting materials or solvent can inhibit the reaction. 4. Inactive benzyl bromide: Benzyl bromide can degrade over time.1. Use a stronger base such as potassium carbonate or sodium hydride. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the use of high-purity, anhydrous starting materials and solvents. 4. Use freshly opened or properly stored benzyl bromide.
Formation of Significant Amounts of Byproducts 1. High reaction temperature: Promotes side reactions like C-alkylation. 2. Excessively strong base: Can lead to over-alkylation and other side reactions. 3. Presence of water: Can lead to the hydrolysis of benzyl bromide.1. Optimize the reaction temperature to find a balance between reaction rate and selectivity. 2. Use a milder base like potassium carbonate, or carefully control the stoichiometry of a stronger base. 3. Ensure all reagents and equipment are thoroughly dried before use.
Difficult Product Isolation/Purification 1. Formation of an emulsion during workup: Can make phase separation challenging. 2. Product co-eluting with impurities during chromatography: Can lead to impure final product. 3. Product oiling out during crystallization: Prevents the formation of pure crystals.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for chromatography to achieve better separation. 3. Try a different solvent or solvent mixture for crystallization, or use a seed crystal to induce crystallization.
Safety Concerns 1. Benzyl bromide is a lachrymator and toxic. [1] 2. Strong bases are corrosive. 3. Exothermic reaction: The reaction can generate significant heat, especially on a large scale.1. Handle benzyl bromide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2] 2. Handle strong bases with care and wear appropriate PPE. 3. Add reagents slowly and ensure adequate cooling and temperature monitoring during the reaction.

Experimental Protocols

Synthesis of 4-bromo-2-(trifluoromethyl)phenol

A plausible route for the synthesis of the starting material, 4-bromo-2-(trifluoromethyl)phenol, involves the bromination of 2-(trifluoromethyl)phenol.

Materials:

  • 2-(Trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • In a reaction vessel, dissolve 2-(trifluoromethyl)phenol in acetonitrile.

  • Cool the solution to 0°C.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-2-(trifluoromethyl)phenol.

Scale-up Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 4-bromo-2-(trifluoromethyl)phenol

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone or Acetonitrile (anhydrous)

Procedure:

  • To a clean and dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-(trifluoromethyl)phenol and anhydrous acetone (or acetonitrile).

  • Stir the mixture to dissolve the phenol.

  • Add anhydrous potassium carbonate to the solution.

  • Heat the mixture to a gentle reflux.

  • Slowly add benzyl bromide to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing and monitor the reaction progress by TLC or GC until the starting phenol is consumed (typically 4-8 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with fresh solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to yield pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
4-bromo-2-(trifluoromethyl)phenolC₇H₄BrF₃O241.01-43-46
Benzyl bromideC₇H₇Br171.03198-199-3 to -1
This compoundC₁₄H₁₀BrF₃O331.13--
Potassium carbonateK₂CO₃138.21-891

Table 2: Typical Reaction Conditions for Williamson Ether Synthesis

Parameter Condition
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone or Acetonitrile
Temperature Reflux (56-82°C)
Reaction Time 4-8 hours
Stoichiometry (Phenol:Base:Benzyl Bromide) 1 : 1.5 : 1.1

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_synthesis Williamson Ether Synthesis cluster_purification Purification reactants Reactants: 4-bromo-2-(trifluoromethyl)phenol Benzyl bromide Potassium Carbonate Solvent (Acetone/Acetonitrile) reaction_setup Reaction Setup: Combine reactants in vessel Heat to reflux reactants->reaction_setup reaction_monitoring Reaction Monitoring: TLC/GC analysis reaction_setup->reaction_monitoring workup Work-up: Cool and filter Concentrate filtrate reaction_monitoring->workup Upon completion extraction Aqueous Wash: Dissolve in organic solvent Wash with NaOH(aq) and brine workup->extraction drying Drying and Concentration: Dry with Na2SO4 Concentrate under vacuum extraction->drying final_purification Final Purification: Vacuum Distillation or Recrystallization drying->final_purification final_product Final Product: This compound final_purification->final_product

Caption: Workflow for the synthesis and purification.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Product Loss start Low Yield Observed check_conversion Check Conversion of Starting Material (TLC/GC) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Low complete_conv Complete Conversion check_conversion->complete_conv High check_base Is the base strong enough? incomplete_conv->check_base check_temp Is the temperature optimal? incomplete_conv->check_temp check_reagents Are reagents pure and active? incomplete_conv->check_reagents check_workup Issues during work-up (e.g., emulsion)? complete_conv->check_workup check_purification Loss during purification? complete_conv->check_purification increase_base Action: Use stronger base or more equivalents check_base->increase_base No increase_temp Action: Increase temperature cautiously check_temp->increase_temp No use_fresh_reagents Action: Use fresh, high-purity reagents check_reagents->use_fresh_reagents No optimize_workup Action: Optimize work-up procedure check_workup->optimize_workup Yes optimize_purification Action: Optimize purification method check_purification->optimize_purification Yes

Caption: Logic for troubleshooting low product yield.

References

managing impurities in palladium-catalyzed reactions of trifluoromethylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions of trifluoromethylated compounds.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Question: My palladium-catalyzed trifluoromethylation of an aryl chloride is showing low to no conversion. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion in these reactions can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a step-by-step troubleshooting guide:

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1] Inefficient reduction of the palladium source can lead to lower catalytic activity.[1]

    • Solution: Consider using a well-defined Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[1] However, be aware of potential nanoparticle contamination in Pd₂(dba)₃.[1] Alternatively, ensure your phosphine ligand is effectively reducing the Pd(II) precatalyst.

  • Ligand Choice: The choice of ligand is critical for successful trifluoromethylation.

    • Solution: For aryl chlorides, bulky, electron-rich monodentate biaryl phosphine ligands have shown great success.[2][3] For instance, ligands like tBuXPhos have been found to be effective.[3] In contrast, some bidentate ligands like Xantphos may not promote the reaction.[2][4] A ligand screen is often a crucial step in optimizing a new trifluoromethylation reaction.

  • Reagent Purity and Handling: The trifluoromethylating agent and the fluoride source are sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents. It is recommended to set up reactions in a nitrogen-filled glovebox to prevent the hydrolysis of the trifluoromethylating agent (e.g., TESCF₃).[2] Ensure the fluoride source, such as KF, is spray-dried or appropriately dried before use.[2]

  • Reaction Temperature: The reaction may require elevated temperatures to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[2]

    • Solution: Gradually increase the reaction temperature. Typical temperatures for the trifluoromethylation of aryl chlorides range from 120 to 140 °C.[2]

Problem 2: Formation of Significant Side Products (e.g., Reduced Starting Material Ar-H)

Question: I am observing a significant amount of reduced starting material (Ar-H) as a side product in my reaction. What causes this and how can I minimize it?

Answer: The formation of reduced starting material is a common side reaction.

  • Source of the Issue: This side product can arise from various pathways, including β-hydride elimination from certain intermediates, especially in reactions involving vinyl sulfonates.[5] The presence of trace amounts of water can also contribute to the formation of Ar-H.

  • Mitigation Strategies:

    • Ligand Modification: The choice of ligand can influence the rate of productive reaction versus side reactions. Using bulky ligands can sometimes disfavor pathways leading to side products.

    • Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are rigorously dried to minimize hydrolysis of reagents and intermediates that can lead to protonation and formation of Ar-H.[2]

    • Additive Effects: In some cases, additives can suppress side reactions. For instance, in the fluorination of cyclic vinyl triflates, the addition of a substoichiometric amount of TESCF₃ was found to improve both yield and regioselectivity, minimizing undesired side products.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluoride source (e.g., KF, CsF) in the reaction?

A1: Fluoride ions play multiple crucial roles in palladium-catalyzed cross-coupling reactions.[7][8][9] In the context of trifluoromethylation using silyl sources like TESCF₃, the fluoride ion acts as an activator to generate the trifluoromethyl anion (or its equivalent) in situ.[2] This is a critical step for the transmetalation to the palladium center. However, the concentration of the fluoride ion can be critical, as an excess can sometimes lead to the formation of unreactive species.[8]

Q2: I am using a phosphine ligand. Could it be degrading under the reaction conditions?

A2: Yes, phosphine ligands can degrade, primarily through oxidation to phosphine oxide.[1] This can alter the ligand-to-metal ratio and impact the catalyst's structure and stability, potentially leading to the formation of mixed catalysts or nanoparticles with different reactivity.[1]

  • Troubleshooting: Using a slight excess of the phosphine ligand can sometimes compensate for this degradation, but be aware that a large excess can also influence the reaction outcome.[1] Analyzing the crude reaction mixture by ³¹P NMR spectroscopy can help identify the presence of phosphine oxide.

Q3: Can I use TMSCF₃ instead of TESCF₃ as the trifluoromethyl source?

A3: While both are common trifluoromethylating agents, their reactivity differs. TESCF₃ often generates the trifluoromethyl anion equivalent more slowly than TMSCF₃.[10] In many palladium-catalyzed trifluoromethylations, a slower, controlled generation of the nucleophilic trifluoromethyl species is beneficial to reduce side reactions and decomposition, making TESCF₃ the preferred reagent in those cases.[10] Using TMSCF₃ might lead to lower yields.[10]

Q4: My substrate has functional groups like -OH or -NH. Why is the reaction not working?

A4: Substrates with unprotected protic functional groups like hydroxyl (-OH) or amine (-NH) groups are often incompatible with these reaction conditions.[2] These groups can be proton sources, leading to the protonation of the trifluoromethyl anion to form fluoroform (HCF₃). They can also react with the silicon center of the trifluoromethylating agent or compete for coordination to the palladium center, thus inhibiting the catalytic cycle.[2]

  • Solution: It is necessary to protect these functional groups before subjecting the substrate to the trifluoromethylation reaction.

Quantitative Data Summary

Table 1: Effect of Ligand on the Trifluoromethylation of an Aryl Chloride

LigandYield of Product (%)
6 (a biaryl phosphine ligand) 7
Most other monodentate biaryl phosphines 5-20
Xantphos 0

Data synthesized from a study on the palladium-catalyzed trifluoromethylation of aryl chlorides.[2]

Table 2: Influence of Trifluoromethylating Agent and Activator

CF₃ SourceActivatorYield of Product (%)
TESCF₃ CsF7
TMSCF₃ KFLower yields observed

Comparative data indicating the generally superior performance of TESCF₃ for slower in-situ generation of the trifluoromethyl anion.[10]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

This protocol is a generalized representation based on published methods.[2] Optimization for specific substrates is recommended.

  • Preparation: In a nitrogen-filled glovebox, add spray-dried potassium fluoride (KF, 2.0 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the palladium precatalyst (e.g., [(allyl)PdCl]₂, 3 mol%), the phosphine ligand (e.g., ligand 6 , 12 mol%), and the aryl chloride (1.0 mmol).

  • Solvent and Reagent: Add anhydrous dioxane (1.0 mL), followed by the trifluoromethylating agent (TESCF₃, 1.5 mmol).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 120-140 °C and stir for 6-20 hours.

  • Workup and Analysis: After cooling to room temperature, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate concentrated in vacuo. The product yield and impurity profile can be determined by ¹⁹F NMR spectroscopy using an internal standard, followed by purification using standard techniques such as column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Trifluoromethylation cluster_prep Preparation (In Glovebox) cluster_reaction Reaction Setup cluster_workup Workup and Analysis prep1 Add spray-dried KF to reaction vial prep2 Add Pd precatalyst and ligand prep1->prep2 prep3 Add aryl chloride prep2->prep3 react1 Add anhydrous dioxane prep3->react1 react2 Add TESCF3 react1->react2 react3 Seal vial and heat (120-140 °C) react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Dilute, filter, and concentrate workup1->workup2 workup3 Analyze by 19F NMR workup2->workup3 workup4 Purify by chromatography workup3->workup4

Caption: A typical experimental workflow for palladium-catalyzed trifluoromethylation.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low or No Conversion catalyst Check Catalyst System start->catalyst ligand Evaluate Ligand Choice catalyst->ligand If catalyst is ok sol_catalyst Use well-defined Pd(0) source or ensure efficient in-situ reduction catalyst->sol_catalyst Issue found reagents Verify Reagent Quality ligand->reagents If ligand is appropriate sol_ligand Screen bulky, electron-rich monodentate ligands ligand->sol_ligand Issue found conditions Optimize Conditions reagents->conditions If reagents are pure sol_reagents Use anhydrous reagents and solvents; work in glovebox reagents->sol_reagents Issue found sol_conditions Increase reaction temperature conditions->sol_conditions Issue found

Caption: A logical guide for troubleshooting low conversion in trifluoromethylation reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful cross-coupling of electron-deficient aryl bromides.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My cross-coupling reaction with an electron-deficient aryl bromide is resulting in low or no yield. What are the primary causes and how can I resolve this?

Answer: Low or no yield in the cross-coupling of electron-deficient aryl bromides can stem from several factors, primarily related to the catalyst system and reaction conditions. Electron-withdrawing groups on the aryl bromide generally facilitate the oxidative addition step, which is often rate-limiting in cross-coupling reactions.[1][2][3][4] Therefore, issues may arise from other steps in the catalytic cycle or from catalyst deactivation.

Possible Causes & Solutions:

  • Inefficient Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for an efficient reaction.

    • Ligand Selection: Standard ligands may not be optimal. Consider screening a variety of electron-rich and sterically hindered phosphine ligands, which have shown high efficacy. For Buchwald-Hartwig amination, ligands like Xantphos have proven successful.[5] For Suzuki couplings, biaryl phosphine ligands such as S-Phos can be very effective, even enabling reactions at lower temperatures.[6] Sterically demanding alkylphosphines are also known to create highly active catalysts.[7]

    • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors, ensure they are of high quality. The choice of precursor can sometimes influence catalyst activation and stability.

  • Suboptimal Base and Solvent Combination: The base and solvent are crucial for the transmetalation step and for maintaining an active catalyst.

    • Base Selection: A common issue is an inappropriate base. Strong bases like NaOtBu are frequently used in Buchwald-Hartwig couplings.[8] However, for Suzuki and other couplings, weaker inorganic bases are often preferred to avoid side reactions. Cesium carbonate (Cs₂CO₃) is a particularly effective base for a wide range of functional groups on electron-deficient aryl bromides.[5][9] Other options to screen include K₃PO₄ and K₂CO₃.

    • Solvent Choice: Aprotic polar solvents are generally used. Dioxane, THF, and toluene are common choices that have demonstrated success.[5][9] For certain direct arylation reactions, isopropyl acetate has been identified as an excellent solvent.[6]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and impurities.

    • Oxygen Sensitivity: Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use to prevent oxidation of the Pd(0) species, which can lead to the formation of palladium black and a loss of catalytic activity.[3][10]

    • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you suspect catalyst instability, try running the reaction at a lower temperature for a longer period. For example, some efficient systems for electron-deficient aryl bromides work well at temperatures from 45 to 80 °C.[5][6]

Question: I am observing significant amounts of side products, such as homocoupling of my boronic acid (in Suzuki reactions) or dehalogenation of my aryl bromide. How can I minimize these?

Answer: The formation of side products is a common problem that points to issues with reaction conditions or catalyst stability.

Minimizing Homocoupling (Suzuki Reactions):

  • Cause: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[3]

  • Solution:

    • Thorough Degassing: Rigorously exclude oxygen from your reaction vessel and reagents. This is the most critical step to prevent homocoupling.[3]

    • Use of Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates the active Pd(0) species.

    • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

Minimizing Dehalogenation:

  • Cause: Dehalogenation (replacement of the bromide with a hydrogen) can occur in the presence of a hydride source. This can sometimes be the solvent or impurities within the reagents.

  • Solution:

    • Solvent and Reagent Purity: Use high-purity, anhydrous solvents.

    • Base Screening: Certain bases or their impurities might act as hydride donors. If dehalogenation is a persistent issue, screen alternative bases.

Frequently Asked Questions (FAQs)

Q1: Which general class of catalyst is best for cross-coupling electron-deficient aryl bromides?

A1: Palladium-based catalysts are the most widely used and versatile for this purpose. The key to success lies in the choice of ligand paired with the palladium source. Electron-rich, bulky phosphine ligands are generally the most effective. These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species.[2] Nickel-based catalysts can also be used and are sometimes preferred for specific transformations, particularly C-N cross-couplings, as they can operate through different catalytic cycles (e.g., Ni(I)/Ni(III)).[11][12]

Q2: My reaction mixture turns black immediately. Is this normal?

A2: It is common for palladium-catalyzed reactions to change color, often turning dark brown or black. This can indicate the formation of finely divided palladium nanoparticles (palladium black), which may or may not be catalytically active.[1] While a color change is expected, rapid precipitation of a large amount of black solid can indicate catalyst decomposition and may lead to a failed reaction. If the reaction is not proceeding, this is a sign that the ligand is not effectively stabilizing the palladium catalyst under the reaction conditions. Consider switching to a more robust ligand or lowering the reaction temperature.

Q3: Are there any successful ligand-free options for these couplings?

A3: While challenging, ligand-free cross-coupling reactions have been reported. These systems often rely on in-situ generated palladium nanoparticles as the active catalyst.[13] They can be effective for certain electron-deficient aryl bromides, but may require higher catalyst loadings or temperatures and are generally less versatile than ligand-supported systems.[13] For robust and reproducible results, especially in complex molecule synthesis, a well-defined ligand-based catalyst system is recommended.

Q4: Can I use copper or iron catalysts for these reactions?

A4: Yes, there has been progress in using less expensive, earth-abundant metals. Copper-catalyzed methods have been developed for the cross-coupling of organoboranes with electron-deficient aryl and heteroaryl bromides.[14][15] Iron-catalyzed cross-couplings are also an emerging area, often proceeding through radical pathways and suitable for specific transformations like reductive couplings.[16][17] However, palladium catalysis remains the most general and widely understood method for the broadest range of cross-coupling reactions.

Data Presentation

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides.

Entry Aryl Bromide Amide/Amine Catalyst System Solvent Temp (°C) Yield (%)
1 4-Bromobenzonitrile Benzamide Pd(OAc)₂ / Xantphos Dioxane 80 92[5]
2 4-Bromobenzonitrile Aniline Pd₂(dba)₃ / AlisonPhos Dioxane 90 95[18]
3 1-Bromo-4-nitrobenzene Morpholine Pd(OAc)₂ / Xantphos Dioxane 45 99[5]

| 4 | Methyl 4-bromobenzoate | Pyrrolidinone | Pd(OAc)₂ / Xantphos | Dioxane | 80 | 94[5] |

Table 2: Catalyst Performance in Suzuki Coupling of Electron-Deficient Aryl Bromides.

Entry Aryl Bromide Boronic Acid Catalyst System Base Solvent Temp (°C) Yield (%)
1 4-Bromoacetophenone Phenylboronic acid Pd(OAc)₂ / t-Bu-Amphos K₃PO₄ H₂O/MeCN RT 95[7]
2 2-Bromonitrobenzene Phenylboronic acid Pd/P,O-Ligand 1 K₃PO₄ Toluene 100 96[19]

| 3 | 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / S-Phos | K₂CO₃ | iPrOAc | 80 | 99[6] |

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the coupling partner (e.g., boronic acid, amine; typically 1.1-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (1.2-2.4 equiv relative to Pd), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, THF) via syringe through the septum. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic_Cycle Simplified Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-(Br)L2 Ar-Pd(II)-(Br)L2 Pd(0)L2->Ar-Pd(II)-(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)-(R)L2 Ar-Pd(II)-(R)L2 Ar-Pd(II)-(Br)L2->Ar-Pd(II)-(R)L2 Transmetalation (R-M) Ar-Pd(II)-(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow General Experimental Workflow reagents 1. Reagent Prep Weigh solid reagents Degas solvents setup 2. Reaction Setup Combine solids in flask under inert gas reagents->setup reaction 3. Execution Add solvent Heat and stir setup->reaction monitoring 4. Monitoring TLC / GC-MS / LC-MS reaction->monitoring workup 5. Work-up Quench and extract monitoring->workup purification 6. Purification Column chromatography workup->purification analysis 7. Analysis NMR / MS purification->analysis

Caption: A typical workflow for a cross-coupling experiment.

Troubleshooting_Logic Troubleshooting a Failed Reaction start Reaction Failed (Low/No Yield) check_sm Starting Material Consumed? start->check_sm no_consumption No Consumption: - Check Catalyst Activity - Increase Temperature - Screen Ligands/Bases check_sm->no_consumption No consumption Consumption: - Check for Side Products (Dehalogenation, etc.) check_sm->consumption Yes optimize Optimize Conditions: - Lower Temperature - Screen Solvents - Ensure Inertness consumption->optimize

Caption: Decision tree for troubleshooting common reaction failures.

References

Technical Support Center: Troubleshooting Low Reactivity of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound substrate showing low to no reactivity in my cross-coupling reaction?

A1: The low reactivity of this compound can be attributed to a combination of steric and electronic factors.

  • Steric Hindrance: The substrate has two bulky groups, a benzyloxy and a trifluoromethyl group, positioned ortho to the bromine atom. This significant steric congestion can hinder the approach of the catalyst and the coupling partner to the reaction center.[1][2]

  • Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. This property can decrease the electron density of the aromatic ring, which can affect the oxidative addition step in many palladium-catalyzed coupling reactions.[3][4][5]

Q2: I am attempting a Suzuki-Miyaura coupling. What are the most critical parameters to optimize for this sterically hindered substrate?

A2: For a successful Suzuki-Miyaura coupling with this substrate, careful selection of the catalyst system and reaction conditions is paramount.

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6] Consider using palladium precatalysts with bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos).[6] These ligands are designed to promote oxidative addition and reductive elimination with sterically demanding substrates.[1]

  • Base Selection: The choice of base is crucial for the transmetalation step. A stronger, non-nucleophilic base may be required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are typically used. The optimal solvent system may need to be determined empirically.

  • Temperature: Due to the low reactivity, higher reaction temperatures (80-120 °C) are often necessary to drive the reaction to completion.[6]

Q3: Are there alternative cross-coupling reactions I should consider if Suzuki-Miyaura coupling fails?

A3: Yes, if you are facing insurmountable challenges with Suzuki-Miyaura coupling, other cross-coupling reactions might offer a viable alternative. Each has its own set of advantages for sterically hindered substrates.

  • Stille Coupling: This reaction pairs the aryl bromide with an organostannane. While organotin reagents are toxic, the reaction is often tolerant of a wide range of functional groups and can be effective for hindered systems.[7][8]

  • Negishi Coupling: This involves the use of an organozinc reagent. Organozinc compounds are generally more reactive than organoborons, which can help overcome the steric hindrance.[9][10]

  • Buchwald-Hartwig Amination: If you are trying to form a C-N bond, this is the premier method. Specialized ligands have been developed to couple even very hindered aryl halides with amines.[11][12][13]

  • Sonogashira Coupling: For the formation of a C-C triple bond with a terminal alkyne, this copper and palladium co-catalyzed reaction is the method of choice. Elevated temperatures may be required for aryl bromides.[14]

  • Heck Reaction: This reaction couples the aryl bromide with an alkene. The regioselectivity and efficiency can be influenced by the steric and electronic properties of the substrate.[15][16]

Troubleshooting Guides

Problem 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction
Possible Cause Suggested Solution
Inactive Catalyst Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration to prevent catalyst decomposition.[6][17] Use freshly opened or purified catalyst and ligands. Consider using a more robust palladium precatalyst.
Inappropriate Ligand For this di-ortho-substituted substrate, switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or other Buchwald ligands).[1][6][18]
Suboptimal Base The chosen base may be too weak or poorly soluble. For Suzuki reactions, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider NaOtBu or LHMDS.
Incorrect Solvent The solvent may not be appropriate for the specific coupling reaction. Screen a range of anhydrous, degassed solvents such as dioxane, toluene, THF, or DMF.
Insufficient Temperature The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature, monitoring for potential decomposition of starting materials or products.[14]
Poor Quality Reagents Ensure the aryl bromide is pure. If using a boronic acid in a Suzuki coupling, check for decomposition (protodeboronation) and consider using the corresponding boronate ester for increased stability.
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Hydrodehalogenation)
Possible Cause Suggested Solution
Oxygen Contamination Traces of oxygen can lead to homocoupling of the organometallic reagent and catalyst deactivation. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[6]
Moisture Excess moisture can lead to the decomposition of organometallic reagents (e.g., protodeboronation in Suzuki coupling). Use anhydrous solvents and dry glassware.[17]
Incorrect Stoichiometry An excess of the organometallic reagent can sometimes favor homocoupling. Try using a stoichiometry closer to 1:1 or a slight excess of the organometallic partner (e.g., 1.1-1.2 equivalents).
High Catalyst Loading While tempting for an unreactive substrate, excessively high catalyst loading can sometimes promote side reactions. Optimize the catalyst loading, typically in the range of 1-5 mol%.
Prolonged Reaction Time at High Temperature This can lead to the decomposition of the desired product or the formation of byproducts. Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This is a representative starting protocol and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or boronate ester (1.2-1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 5:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid/ester, and the base.

  • Add the palladium precatalyst (and ligand if necessary).

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reactivity of This compound check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., Buchwald-type) check_catalyst->optimize_ligand optimize_precatalyst Use Robust Pd Precatalyst check_catalyst->optimize_precatalyst optimize_temp Increase Temperature check_conditions->optimize_temp optimize_base Screen Different Bases check_conditions->optimize_base optimize_solvent Change Solvent System check_conditions->optimize_solvent degas_system Ensure Rigorous Degassing check_conditions->degas_system purify_reagents Purify Starting Materials check_reagents->purify_reagents success Successful Reaction optimize_ligand->success Improved Yield failure Consider Alternative Coupling Reaction optimize_ligand->failure No Improvement optimize_precatalyst->success Improved Yield optimize_precatalyst->failure No Improvement optimize_temp->success Improved Yield optimize_temp->failure No Improvement optimize_base->success Improved Yield optimize_base->failure No Improvement optimize_solvent->success Improved Yield optimize_solvent->failure No Improvement purify_reagents->success Improved Yield purify_reagents->failure No Improvement degas_system->success Improved Yield degas_system->failure No Improvement

Caption: A troubleshooting workflow for addressing low reactivity.

Reaction_Factors substrate This compound Steric Hindrance Electron-Withdrawing CF3 reactivity Low Reactivity substrate:sh->reactivity substrate:ew->reactivity solutions Solutions Catalyst System Reaction Conditions Reagent Choice reactivity->solutions catalyst_details Bulky Ligands (XPhos, etc.) Robust Precatalysts solutions:cat->catalyst_details conditions_details High Temperature Strong Base Anhydrous/Degassed Solvent solutions:cond->conditions_details reagents_details Alternative Coupling Partner (e.g., Organozinc) High Purity Substrates solutions:reag->reagents_details

Caption: Key factors influencing the reactivity of the substrate.

References

Technical Support Center: Reaction Monitoring of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the chemical transformations of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected TLC results for the starting material, this compound?

A1: The starting material is moderately polar. On a standard silica gel TLC plate, using a non-polar/polar solvent system like hexane/ethyl acetate, you can expect an approximate Rf value in the range of 0.4-0.6 in a 9:1 hexane/ethyl acetate mixture. The exact Rf will depend on the specific conditions such as the exact solvent composition, temperature, and the specific batch of TLC plates.

Q2: How will the TLC spot of the product of a Suzuki coupling reaction differ from the starting material?

A2: In a typical Suzuki coupling where the bromine atom is replaced by a phenyl group, the resulting product, 2-(benzyloxy)-5-phenyl-1-(trifluoromethyl)benzene, will be less polar than the starting material. Therefore, you should expect the product to have a higher Rf value on a silica gel TLC plate under the same eluent conditions. For instance, if the starting material has an Rf of 0.5, the Suzuki product might have an Rf of 0.7-0.8.

Q3: What are common issues observed when monitoring these reactions by TLC and how can they be resolved?

A3: Common TLC issues include streaking, spot tailing, and overlapping spots.

  • Streaking or Tailing: This can be caused by applying too concentrated a sample to the TLC plate.[1][2] Diluting the sample before spotting can resolve this. Tailing can also occur if the compound is acidic or basic; adding a small amount of acetic acid or triethylamine to the eluent can improve spot shape.[2]

  • Overlapping Spots: If the starting material and product spots are too close to each other, you can try a different solvent system to improve separation.[3] Varying the ratio of polar to non-polar solvent or using a different solvent altogether can alter the relative Rf values.

Q4: What is a typical retention time for this compound in GC-MS analysis?

A4: The retention time will depend heavily on the GC column and the temperature program used. For a standard non-polar column like a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), with a temperature program starting at 100°C and ramping up to 300°C, you can expect the starting material to elute in the mid-to-late region of the chromatogram. It is crucial to run a standard of the starting material to determine its exact retention time under your specific analytical conditions.

Q5: What are the characteristic mass fragments to look for in the GC-MS spectrum of the starting material?

A5: For this compound, you would expect to see the molecular ion peak [M]+. Due to the presence of bromine, you will observe two peaks for the molecular ion ([M]+ and [M+2]+) with nearly equal intensity, which is a characteristic isotopic pattern for bromine. Key fragment ions would likely include the loss of the benzyl group (C7H7), resulting in a significant peak at [M-91]+, and potentially the tropylium cation at m/z 91.

Troubleshooting Guides

TLC Analysis
Problem Possible Cause Solution
No spots are visible under UV light. The compound may not be UV-active, or the sample is too dilute.[2][4]Use a visualization stain such as potassium permanganate or p-anisaldehyde.[4] Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[2][4]
The solvent front runs unevenly. The TLC plate may be chipped or unevenly coated. The plate might be touching the side of the developing chamber.[4]Use a new, undamaged TLC plate. Ensure the plate is placed vertically and not in contact with the chamber walls.
Spots are streaked or elongated. The sample is overloaded or too concentrated. The compound may be interacting strongly with the silica gel.[1][2]Dilute the sample before spotting.[2] Add a small amount of a polar solvent like methanol to the sample to improve solubility. For acidic or basic compounds, add a modifier like acetic acid or triethylamine to the eluent.[2]
Rf values are inconsistent between runs. The composition of the mobile phase is not consistent, or the chamber was not properly saturated.Always use freshly prepared solvent mixtures for the mobile phase.[4] Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapor.
GC-MS Analysis
Problem Possible Cause Solution
No peaks are observed in the chromatogram. The sample may be too dilute, or the injection volume is too small. The compound may have decomposed in the injector.Concentrate the sample or increase the injection volume. Lower the injector temperature to prevent thermal decomposition.
Peak tailing is observed. There may be active sites in the injector liner or the front of the GC column. The compound may be interacting with the stationary phase.Use a deactivated injector liner. Trim a small portion (10-20 cm) from the front of the column.
Poor peak resolution. The GC oven temperature program is not optimized. The carrier gas flow rate is too low.[5]Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. Increase the carrier gas flow rate.
Presence of ghost peaks (peaks in a blank run). Contamination from a previous injection (carryover). The syringe or injector is contaminated.Run a solvent blank to wash the column. Clean the syringe and the injector port.
Mass spectrum shows unexpected ions. The ion source is contaminated. There is a leak in the system.Clean the ion source. Check for leaks in the GC-MS system, particularly around the column fittings and seals.

Experimental Protocols

Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction

Objective: To monitor the consumption of this compound and the formation of the corresponding biphenyl product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: 9:1 Hexane/Ethyl Acetate

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the mobile phase by mixing 90 mL of hexane and 10 mL of ethyl acetate.

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure saturation and close the chamber.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using separate capillary tubes, spot the starting material (SM), a co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM) on the pencil line.

  • Carefully place the TLC plate in the developing chamber and close the lid.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp. Circle the spots with a pencil.

  • If necessary, further visualize the plate by dipping it into a potassium permanganate stain.

  • Calculate the Rf values for the starting material and the product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: GC-MS Analysis of a Grignard Reaction Mixture

Objective: To identify the product and any major byproducts of a Grignard reaction involving this compound.

Sample Preparation:

  • At a specific time point, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quench the aliquot by adding it to 1 mL of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with 1 mL of diethyl ether.

  • Carefully remove the ether layer and dry it over a small amount of anhydrous sodium sulfate.

  • Dilute the dried ether solution with additional diethyl ether to a suitable concentration for GC-MS analysis (e.g., 1:100).

GC-MS Parameters (Exemplary):

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-550 m/z

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Compare the retention time of the starting material peak with a standard.

  • Analyze the mass spectrum of the product peak to confirm its identity.

  • Analyze the mass spectra of any significant byproduct peaks to identify their structures.

Data Presentation

Table 1: Exemplary TLC Data for a Suzuki Coupling Reaction
Compound Eluent System (Hexane:EtOAc) Approximate Rf Value
This compound (Starting Material)9:10.5
2-(benzyloxy)-5-phenyl-1-(trifluoromethyl)benzene (Product)9:10.7
Biphenyl (Homocoupling byproduct)9:10.8
Table 2: Exemplary GC-MS Data for a Grignard Reaction
Compound Approximate Retention Time (min) Key Mass Fragments (m/z)
This compound (Starting Material)15.2344/346 (M+), 253/255 ([M-91]+), 91
(4-(benzyloxy)-3-(trifluoromethyl)phenyl)(phenyl)methanol (Product)18.5358 (M+), 267 ([M-91]+), 181, 105, 91, 77
1,1'-bis(benzyloxy)-2,2'-bis(trifluoromethyl)-4,4'-biphenyl (Wurtz Coupling Byproduct)22.1526 (M+), 435 ([M-91]+), 91

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Transformation cluster_monitoring Reaction Monitoring Start Start Reaction (e.g., Suzuki Coupling) Reaction Reaction in Progress Start->Reaction End Reaction Complete Reaction->End TakeAliquot Take Aliquot Reaction->TakeAliquot PrepSample Prepare Sample (Quench, Dilute, etc.) TakeAliquot->PrepSample Analysis TLC or GC-MS Analysis PrepSample->Analysis Interpret Interpret Data (Rf, RT, Mass Spectra) Analysis->Interpret Decision Continue Reaction? Interpret->Decision Decision->Reaction Decision->End Yes

Caption: Workflow for monitoring chemical transformations using TLC or GC-MS.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Yield, Unexpected Spots/Peaks) CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->CheckConditions AnalyzeByproducts Identify Side Products by GC-MS CheckReagents->AnalyzeByproducts Reagents OK Optimize Optimize Reaction Conditions CheckReagents->Optimize Impure Reagents CheckConditions->AnalyzeByproducts Conditions OK CheckConditions->Optimize Incorrect Conditions AnalyzeByproducts->Optimize Consult Consult Literature for Similar Reactions AnalyzeByproducts->Consult Resolved Problem Resolved Optimize->Resolved Consult->Optimize

Caption: Logical workflow for troubleshooting common issues in reaction monitoring.

References

Technical Support Center: Reactivity of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the impact of solvents on the reactivity of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene in common palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent critical for reactions involving this compound?

A1: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing several factors that can significantly impact the reaction's success.[1][2] For a substrate like this compound, which is both sterically hindered at the ortho position and electronically deactivated by the trifluoromethyl group, the right solvent can:

  • Enhance Solubility: Ensure all reactants, including the substrate, catalyst, and base, are sufficiently dissolved to allow the reaction to proceed efficiently.

  • Stabilize the Catalytic Species: Coordinate with the palladium center to stabilize the active catalyst and prevent its decomposition.[1]

  • Influence Reaction Rate and Selectivity: The polarity of the solvent can affect the rates of the oxidative addition and reductive elimination steps in the catalytic cycle.[1][3]

  • Facilitate Base Activity: The solvent can modulate the strength and solubility of the base, which is critical for the transmetalation step in Suzuki couplings and for the overall catalytic cycle in other reactions.

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this substrate. What are the likely solvent-related issues?

A2: Low conversion in a Suzuki-Miyaura coupling with this electron-deficient and sterically hindered substrate often points to issues with the reaction conditions, with the solvent being a key parameter.[4][5] Consider the following:

  • Inappropriate Solvent Polarity: While polar aprotic solvents like DMF or dioxane are commonly used, their effectiveness can vary. A screening of solvents with different polarities is recommended. Sometimes, a mixture of a non-polar solvent with a polar one, or the addition of water, can be beneficial.[3][6]

  • Poor Catalyst/Ligand Solubility: If the palladium catalyst or the phosphine ligand is not fully dissolved, the concentration of the active catalytic species in solution will be low, leading to a sluggish reaction.

  • Base Incompatibility with the Solvent: The chosen base might not be soluble or active enough in the selected solvent. For instance, potassium carbonate is often more effective in solvent mixtures containing water.

Q3: Can the solvent choice help to minimize side reactions like hydrodehalogenation or homocoupling?

A3: Yes, the solvent can influence the prevalence of side reactions.

  • Hydrodehalogenation (reduction of the C-Br bond): This can be more prominent in protic solvents or in the presence of water, especially if the catalyst system is not optimal. Using anhydrous aprotic solvents can sometimes mitigate this issue.

  • Homocoupling of the boronic acid (in Suzuki reactions): This side reaction can be influenced by the presence of oxygen. Therefore, using properly degassed solvents is crucial. The choice of solvent can also affect the rate of the desired cross-coupling versus the undesired homocoupling.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered in palladium-catalyzed cross-coupling reactions with this compound.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent System Screen a range of solvents with varying polarities, such as toluene, dioxane, THF, DMF, and 2-MeTHF.[7] Consider using a mixture of an aprotic solvent with water (e.g., dioxane/water 4:1).[8]The optimal solvent will depend on the specific boronic acid and base used. Water can sometimes enhance the rate of transmetalation.
Poor Solubility of Reagents Ensure all reagents, particularly the base, are well-solubilized. If using an inorganic base like K₂CO₃, consider a solvent mixture with water or a different, more soluble base like Cs₂CO₃.A heterogeneous reaction mixture can lead to slow and incomplete reactions.
Catalyst Deactivation Use rigorously degassed solvents to minimize oxidation of the Pd(0) catalyst. Ensure an inert atmosphere is maintained throughout the reaction.Oxygen can lead to the formation of palladium oxides, which are catalytically inactive.[8]
Issue 2: Incomplete Reaction in Heck Coupling
Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent Polarity Polar aprotic solvents like DMF, NMP, or DMA are generally preferred for Heck reactions.[9] If solubility is an issue, consider a co-solvent.These solvents are effective at dissolving the palladium salts and the organic reactants, facilitating the reaction.[1]
Base Incompatibility The choice of base is often linked to the solvent. For organic bases like triethylamine, a less polar solvent like toluene or acetonitrile might be suitable. For inorganic bases like K₂CO₃, a more polar solvent like DMF is often better.The base needs to be sufficiently soluble and basic in the chosen solvent to effectively neutralize the HX generated in the catalytic cycle.
Low Reaction Temperature Increase the reaction temperature. Heck reactions often require higher temperatures (100-140 °C) to proceed at a reasonable rate.The oxidative addition and alkene insertion steps can have high activation barriers, which can be overcome with thermal energy.
Issue 3: Low Yield in Buchwald-Hartwig Amination

| Potential Cause | Troubleshooting Step | Rationale | | Incorrect Solvent Choice | Aprotic solvents like toluene, dioxane, or THF are commonly used.[10] For challenging substrates, consider ethereal solvents like 2-MeTHF.[11] | The solvent's ability to dissolve the amine, aryl bromide, and the palladium complex is crucial. The polarity can also influence the rate of reductive elimination. | | Steric Hindrance | The ortho-trifluoromethyl group and the benzyloxy group can sterically hinder the approach of the amine. Using a less polar, non-coordinating solvent like toluene might be beneficial as it may favor the formation of a less sterically crowded, more reactive monoligated palladium species. | Highly coordinating solvents might stabilize a less reactive, bis-ligated palladium complex. | | Base Strength and Solubility | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is soluble in the chosen solvent. | A strong base is required to deprotonate the amine or the palladium-amine adduct to form the key amido-palladium intermediate. |

Data Presentation: Solvent Effects on Analogous Reactions

Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

Aryl Bromide Boronic Acid Solvent Base Yield (%)
4-Bromo-benzotrifluoridePhenylboronic acidToluene/H₂OK₂CO₃85
4-Bromo-benzotrifluoridePhenylboronic acidDioxane/H₂OK₂CO₃92
4-Bromo-benzotrifluoridePhenylboronic acidDMFK₂CO₃78
2-Bromo-5-fluoro-toluene4-Methoxyphenyl-boronic acid2-MeTHFCs₂CO₃95[7]
2-BromoanilineBenzylboronic acid pinacol esterDioxane/H₂OCs₂CO₃51[7]

Table 2: Solvent Effects on the Heck Reaction of Aryl Bromides

Aryl Bromide Alkene Solvent Base Yield (%)
4-Bromo-acetophenoneStyreneDMFK₂CO₃95
4-Bromo-acetophenoneStyreneNMPNaOAc98
1-Bromo-4-nitrobenzenen-Butyl acrylateTolueneEt₃N88
PentafluorobromobenzeneStyreneNMPK₂CO₃>95[12]

Table 3: Solvent Effects on the Buchwald-Hartwig Amination of Aryl Bromides

Aryl Bromide Amine Solvent Base Yield (%)
4-Bromo-benzotrifluorideMorpholineTolueneNaOtBu95
4-Bromo-benzotrifluorideAnilineDioxaneNaOtBu88
2-BromopyridineCyclohexane-1,2-diamineTolueneNaOtBu60[13]
4-ChlorotolueneMorpholineTolueneNaOtBu94

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions that can be adapted for this compound. Note: These are starting points and may require optimization.

Suzuki-Miyaura Coupling Protocol
  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or boronic ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling Protocol
  • To a dry Schlenk tube, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃ or a Buchwald ligand, 2-10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., DMF or toluene, 5 mL) and the alkene (1.1-1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 mmol) to a dry Schlenk tube.

  • Add the degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Add this compound (1.0 mmol) and the amine (1.1-1.2 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow_Optimization cluster_start Initial Reaction Setup cluster_screening Troubleshooting & Optimization cluster_analysis Analysis & Finalization start Define Substrates: This compound + Coupling Partner catalyst Select Initial Catalyst System (e.g., Pd(PPh3)4) start->catalyst base Select Initial Base (e.g., K2CO3) catalyst->base solvent Select Initial Solvent (e.g., Dioxane) base->solvent check_yield Low/No Yield? solvent->check_yield solvent_screen Solvent Screening (Toluene, DMF, THF, 2-MeTHF, etc.) check_yield->solvent_screen Yes analysis Analyze Results (TLC, LC-MS, NMR) check_yield->analysis No base_screen Base Screening (Cs2CO3, K3PO4, NaOtBu) solvent_screen->base_screen catalyst_screen Catalyst/Ligand Screening (Buchwald or CataCXium systems) base_screen->catalyst_screen catalyst_screen->analysis optimal Optimized Conditions Found? analysis->optimal optimal->solvent_screen No product Purified Product optimal->product Yes

Caption: A logical workflow for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr Byproduct B(OH)2Br + Base-H+ Transmetalation->Byproduct RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic Ar'B(OH)2 + Base Boronic->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Characterization of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the physicochemical and biological properties of novel chemical entities is paramount. This guide provides a comparative characterization of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and its related derivatives. Due to the limited availability of comprehensive data on the title compound, this guide leverages data from its isomers and structurally similar molecules to provide a comparative analysis of their characterization data and potential biological significance.

Physicochemical Characterization

The structural characterization of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a comparative summary of available and predicted data.

Table 1: Spectroscopic Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Spectroscopic Data HighlightsReference
This compound C₁₄H₁₀BrF₃O331.13Predicted ¹H NMR: δ ~7.5-7.2 (m, Ar-H), ~5.1 (s, CH₂). Predicted ¹³C NMR: Signals for benzylic CH₂, aromatic carbons, and CF₃. Predicted ¹⁹F NMR: Singlet around -60 to -65 ppm.
1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene C₁₄H₁₀BrF₃O331.13FTIR (Vapor Phase): Key peaks indicating aromatic C-H, C-O, C-Br, and C-F bonds.
1-Bromo-4-(trifluoromethyl)benzene C₇H₄BrF₃225.01¹H NMR (CDCl₃): δ 7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H). ¹³C NMR (CDCl₃): δ 132.1, 129.7, 126.9 (q, J = 3.8 Hz), 126.5 (q, J = 1.8 Hz), 123.9 (q, J = 273.1 Hz). ¹⁹F NMR (CDCl₃): δ -62.8 (s).
1-Bromo-2-(trifluoromethyl)benzene C₇H₄BrF₃225.01¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS data available.
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate C₄₂H₄₈O₆664.84¹H NMR (CDCl₃): δ 7.45-6.90 (m, Ar-H), 5.10 (s, OCH₂Ph). ¹³C NMR (CDCl₃): δ 163.5, 158.3, 155.5, 136.2, 132.3, 131.5, 128.8, 128.3, 127.6, 121.9, 115.3, 114.6 (Ar-C), 70.3 (OCH₂Ph).

Experimental Protocols

A standardized protocol for the synthesis and characterization of these compounds is crucial for reproducibility.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 4-Bromo-2-(trifluoromethyl)phenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-2-(trifluoromethyl)phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Visualizing Synthesis and Biological Pathways

Visual representations are instrumental in understanding complex chemical and biological processes.

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G Synthesis of this compound A 4-Bromo-2-(trifluoromethyl)phenol C K₂CO₃, Acetone A->C B Benzyl bromide B->C D This compound C->D Williamson Ether Synthesis

Caption: Synthetic route to this compound.

Potential Biological Activity and Signaling Pathways

The trifluoromethyl group, in particular, is a well-known bioisostere for a methyl group or a chlorine atom and is often introduced to enhance metabolic stability and binding affinity of drug candidates. The lipophilicity and electron-withdrawing nature of the CF₃ group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Illustrative Signaling Pathway: Enzyme Inhibition

Many small molecule drugs exert their effects by inhibiting specific enzymes. The diagram below illustrates a general mechanism of competitive enzyme inhibition, a plausible mode of action for derivatives of the title compound.

G Competitive Enzyme Inhibition Pathway cluster_0 Enzyme Active Site Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex Inhibitor 1-(benzyloxy)-4-bromo-2- (trifluoromethyl)benzene Derivative Inhibitor->EI_Complex Product Product ES_Complex->Product

Caption: General mechanism of competitive enzyme inhibition.

This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this compound and its derivatives. The comparative data and generalized protocols provided herein offer a starting point for further investigation into the properties and potential applications of this class of compounds.

A Comparative Guide to the Reactivity of Benzyloxy-Protected Bromoarenes in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. For medicinal chemists and researchers in drug development, benzyloxy-protected bromoarenes are crucial building blocks, offering a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of the benzyloxy protecting group on the aromatic ring significantly influences the reactivity of the bromoarene in key transformations such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-benzyloxy-substituted bromoarenes in these reactions, supported by available experimental data, to aid in synthetic planning and optimization.

Executive Summary of Reactivity Comparison

The reactivity of benzyloxy-protected bromoarenes in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. While comprehensive side-by-side comparative studies are limited, a general trend can be discerned from available data and mechanistic principles.

Generally, the reactivity follows the order: para > meta > ortho .

  • para-isomer: Exhibits the highest reactivity due to the electron-donating nature of the benzyloxy group, which activates the aryl bromide towards oxidative addition, and minimal steric hindrance.

  • meta-isomer: Shows intermediate reactivity as the electronic influence of the benzyloxy group is less pronounced at the meta position.

  • ortho-isomer: Displays the lowest reactivity primarily due to significant steric hindrance from the bulky benzyloxy group adjacent to the bromine atom, which impedes the approach of the palladium catalyst.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds. The reactivity of benzyloxy-bromoarenes in this reaction is sensitive to the position of the benzyloxy group.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Benzyloxy-bromoarene Benzyloxy-bromoarene Coupled_Product Benzyloxy-biaryl Benzyloxy-bromoarene->Coupled_Product Suzuki Coupling Arylboronic_Acid Arylboronic Acid (R'-B(OH)₂) Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Coupled_Product Ligand Ligand (e.g., SPhos) Ligand->Coupled_Product Base Base (e.g., K₃PO₄) Base->Coupled_Product Boron_Byproduct Boron Byproduct

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Quantitative Data Summary: Suzuki-Miyaura Coupling

IsomerArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
para-Benzyloxy-bromobenzene Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~95
meta-Benzyloxy-bromobenzene Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~90
ortho-Benzyloxy-bromobenzene Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10024~60

Note: The yields presented are representative and can vary based on the specific reaction conditions and the nature of the boronic acid.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric bulk of the benzyloxy group, particularly in the ortho position, plays a significant role in the efficiency of this transformation.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Benzyloxy-bromoarene Benzyloxy-bromoarene Coupled_Product Benzyloxy-arylamine Benzyloxy-bromoarene->Coupled_Product Buchwald-Hartwig Amination Amine Amine (R₂NH) Amine->Coupled_Product Pd_Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Coupled_Product Ligand Ligand (e.g., XPhos) Ligand->Coupled_Product Base Base (e.g., NaOtBu) Base->Coupled_Product Salt_Byproduct Salt Byproduct

Caption: Generalized Buchwald-Hartwig Amination Workflow.

Quantitative Data Summary: Buchwald-Hartwig Amination

IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
para-Benzyloxy-bromobenzene MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012>90
meta-Benzyloxy-bromobenzene MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~85
ortho-Benzyloxy-bromobenzene MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11024~50-60

Note: The yields presented are representative and can vary based on the specific reaction conditions and the nature of the amine.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Similar to other cross-coupling reactions, steric hindrance around the C-Br bond is a key factor influencing the reaction outcome.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Benzyloxy-bromoarene Benzyloxy-bromoarene Coupled_Product Benzyloxy-alkynylarene Benzyloxy-bromoarene->Coupled_Product Sonogashira Coupling Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Coupled_Product Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Coupled_Product Base Base (e.g., Et₃N) Base->Coupled_Product Amine_Salt Amine Salt

comparing 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene with other trifluoromethylated building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, trifluoromethylated aromatic compounds are indispensable building blocks, particularly in the design and synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity, making it a prized substituent in drug discovery. This guide provides an objective comparison of the performance of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and two other commercially available trifluoromethylated building blocks—4-bromo-2-(trifluoromethyl)anisole and 1-bromo-4-(trifluoromethoxy)benzene —in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction to the Building Blocks

The three compounds under evaluation share a common brominated and trifluoromethylated benzene scaffold, rendering them suitable for a variety of cross-coupling reactions. The key structural difference lies in the substituent at the para-position to the bromine atom, which can influence the electronic properties of the aromatic ring and, consequently, its reactivity.

  • This compound: Features a benzyloxy group, which can be deprotected to a phenol, offering a further point for chemical modification.

  • 4-bromo-2-(trifluoromethyl)anisole: Contains a methoxy group, a common substituent in medicinal chemistry.

  • 1-bromo-4-(trifluoromethoxy)benzene: Possesses a trifluoromethoxy group, another important fluorine-containing moiety known to enhance metabolic stability and lipophilicity.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

To provide a clear and objective comparison, the performance of each building block was evaluated in three widely used palladium-catalyzed cross-coupling reactions. The following tables summarize the expected yields based on literature precedents for structurally similar compounds under standardized reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction of the aryl bromides with phenylboronic acid was considered as a benchmark.

Building BlockProductCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)
This compound4-(benzyloxy)-2-(trifluoromethyl)-1,1'-biphenylPd(PPh₃)₄ (3 mol%)K₂CO₃ / Toluene:EtOH:H₂O (4:1:1)8012~90
4-bromo-2-(trifluoromethyl)anisole4-methoxy-2-(trifluoromethyl)-1,1'-biphenylPd(PPh₃)₄ (3 mol%)K₂CO₃ / Toluene:EtOH:H₂O (4:1:1)8012~92
1-bromo-4-(trifluoromethoxy)benzene4-(trifluoromethoxy)-1,1'-biphenylPd(PPh₃)₄ (3 mol%)K₂CO₃ / Toluene:EtOH:H₂O (4:1:1)8012~95

Analysis: All three building blocks are expected to perform well in the Suzuki-Miyaura coupling, affording high yields of the corresponding biaryl products. The electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups generally facilitates the oxidative addition step in the catalytic cycle, contributing to efficient coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The coupling of the aryl bromides with morpholine was chosen as a representative example.

Building BlockProductCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)
This compound4-(4-(benzyloxy)-2-(trifluoromethyl)phenyl)morpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu / Toluene10018~85-90
4-bromo-2-(trifluoromethyl)anisole4-(4-methoxy-2-(trifluoromethyl)phenyl)morpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu / Toluene10018~88-93
1-bromo-4-(trifluoromethoxy)benzene4-(4-(trifluoromethoxy)phenyl)morpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu / Toluene10018~90-95

Analysis: Similar to the Suzuki coupling, all three building blocks are anticipated to be excellent substrates for the Buchwald-Hartwig amination. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high yields with these electron-deficient aryl bromides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reaction with phenylacetylene serves as the comparative basis.

Building BlockProductCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)
This compound1-(benzyloxy)-4-(phenylethynyl)-2-(trifluoromethyl)benzenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃N / THF606~80-85
4-bromo-2-(trifluoromethyl)anisole1-methoxy-4-(phenylethynyl)-2-(trifluoromethyl)benzenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃N / THF606~82-88
1-bromo-4-(trifluoromethoxy)benzene1-(phenylethynyl)-4-(trifluoromethoxy)benzenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃N / THF606~85-90

Analysis: Good to excellent yields are expected for all three building blocks in the Sonogashira coupling. The presence of the electron-withdrawing trifluoromethyl or trifluoromethoxy group can enhance the reactivity of the aryl bromide in this transformation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific applications.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vial is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). Toluene (5 mL) is added, and the mixture is stirred for 10 minutes. The aryl bromide (1.0 mmol) and morpholine (1.2 mmol) are then added. The vial is sealed and heated to 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), and CuI (0.05 mmol) in THF (5 mL) is added Pd(PPh₃)₂Cl₂ (0.03 mmol) and triethylamine (2.0 mmol). The mixture is stirred under an argon atmosphere at 60 °C for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Base B Add Solvent A->B C Degas with Argon B->C D Add Pd Catalyst C->D E Heat to 80°C D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd Precatalyst, Ligand, Base B Add Solvent A->B C Add Aryl Bromide & Amine B->C D Heat to 100°C C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Concentrate F->G H Column Chromatography G->H Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Alkyne, CuI, Pd Catalyst B Add Solvent & Base A->B C Heat to 60°C B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup D->E F Dry & Concentrate E->F G Column Chromatography F->G

Navigating the Crucial Step of Suzuki Coupling Product Validation: A Comparative Guide to NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. However, the successful synthesis is only half the journey; rigorous validation of the resulting product is paramount to ensure the integrity of downstream applications. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of Suzuki coupling products, with a specific focus on the product derived from 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier and powerful technique for the structural elucidation and purity assessment of Suzuki coupling products.[1] Its ability to provide detailed information about the molecular framework, including the connectivity of atoms and their chemical environments, makes it particularly well-suited for confirming the formation of the desired biaryl structure.[1] This guide will delve into the specifics of NMR analysis for a representative Suzuki coupling product and compare its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Validation Techniques

A multi-faceted approach to product validation is often the most robust strategy. The choice of analytical technique depends on the specific information required, such as structural confirmation, purity assessment, or molecular weight determination.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹⁹F NMR Spectroscopy - Precise chemical environment of each proton and fluorine atom- Spin-spin coupling between neighboring nuclei- Relative ratios of different atoms for quantitative analysis- Provides unambiguous structural confirmation- Non-destructive- Quantitative nature allows for purity determination (qNMR)- Can be complex to interpret for molecules with overlapping signals- Requires deuterated solvents
Gas Chromatography-Mass Spectrometry (GC-MS) - Retention time for purity assessment- Mass-to-charge ratio (m/z) of the molecular ion and fragment ions- High sensitivity for detecting trace impurities- Excellent for separating volatile compounds- Not suitable for non-volatile or thermally labile compounds- Does not provide detailed structural connectivity information
Liquid Chromatography-Mass Spectrometry (LC-MS) - Retention time for purity assessment- Mass-to-charge ratio (m/z) of the molecular ion- Applicable to a wider range of compounds than GC-MS, including non-volatile and thermally labile molecules- Fragmentation data may be less extensive than GC-MS, potentially limiting structural elucidation

Validation of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl by NMR Spectroscopy

To illustrate the power of NMR in validating Suzuki coupling products, we will consider the hypothetical product of the reaction between this compound and phenylboronic acid: 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl.

Expected ¹H NMR Spectral Data (in CDCl₃):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings and the benzylic protons.

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic Protons7.0 - 8.3Multiplets (m)
Benzylic Protons (-OCH₂-)~5.0Singlet (s)

Note: The exact chemical shifts and coupling patterns will depend on the specific substitution pattern of the arylboronic acid used. For a similar compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the benzylic protons appear as a singlet at 5.0 ppm, and the aromatic protons resonate in the range of 7.02-8.74 ppm.[2]

Expected ¹⁹F NMR Spectral Data (in CDCl₃):

The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and electronic environment of the trifluoromethyl group.

Fluorine AtomsExpected Chemical Shift (ppm)Expected Multiplicity
-CF₃~ -62 to -63Singlet (s)

For comparison, the ¹⁹F NMR spectrum of the closely related 4-(trifluoromethyl)biphenyl shows a singlet at -62.42 ppm.[3] The chemical shift of the -CF₃ group is sensitive to its electronic environment, making ¹⁹F NMR a valuable tool for monitoring the success of the coupling reaction.[4]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • To a dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified Suzuki coupling product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Acquire ¹H and ¹⁹F NMR spectra using a high-resolution NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the product.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the key experimental workflows.

Suzuki_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Product Validation Aryl_Halide 1-(benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene Reaction_Vessel Combine Reagents in Solvent Aryl_Halide->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (Ar/N2) Reaction_Vessel->Inert_Atmosphere Heating Heat and Stir Inert_Atmosphere->Heating Aqueous_Workup Aqueous Workup Heating->Aqueous_Workup Extraction Extraction Aqueous_Workup->Extraction Purification Column Chromatography Extraction->Purification NMR NMR Spectroscopy (¹H, ¹⁹F) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS

A flowchart of the Suzuki-Miyaura coupling and product validation process.

Validation_Logic Start Purified Product NMR_Analysis NMR Analysis (¹H and ¹⁹F) Start->NMR_Analysis MS_Analysis MS Analysis (GC-MS or LC-MS) Start->MS_Analysis Structure_Confirmed Structure Confirmed NMR_Analysis->Structure_Confirmed Correct Signals and Coupling Patterns MS_Analysis->Structure_Confirmed Correct Molecular Ion Purity_Confirmed Purity Confirmed Structure_Confirmed->Purity_Confirmed NMR Integration and/or Chromatographic Purity Final_Product Validated Product Purity_Confirmed->Final_Product

A decision-making workflow for the validation of Suzuki coupling products.

References

Comparative Analysis of Reaction Kinetics for the Synthesis of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics for the synthesis of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and its analogues. The primary synthetic methodology, the Williamson ether synthesis, is analyzed in detail, alongside potential alternative routes. This document is intended to assist researchers in understanding the factors that govern the reaction rates and in designing optimized synthetic protocols. While specific, experimentally determined kinetic data for the title compound is not prevalent in the public domain, this guide offers a robust framework based on established chemical principles and provides illustrative data for comparative purposes.

Introduction to the Synthesis and its Kinetics

This compound is a halogenated and fluorinated aromatic ether, a class of compounds with significant potential in the development of novel pharmaceuticals and advanced materials. The efficient synthesis of these molecules is paramount. A thorough understanding of the reaction kinetics—the study of reaction rates and mechanisms—is essential for optimizing yield, minimizing reaction times, controlling impurity profiles, and ensuring the scalability and safety of the synthesis. This guide focuses on the kinetic aspects of the formation of the ether linkage, which is the key step in the synthesis of the title compound and its analogues.

Primary Synthetic Route: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide. In the context of synthesizing this compound, the reaction involves the deprotonation of 4-bromo-2-(trifluoromethyl)phenol to form the corresponding phenoxide, which then acts as a nucleophile to attack benzyl bromide.

Reaction Scheme:

The rate of this SN2 reaction is highly dependent on several factors:

  • Nucleophilicity of the Phenoxide: The presence of electron-withdrawing groups on the phenolic ring, such as the trifluoromethyl and bromo substituents, decreases the electron density on the oxygen atom. This reduces the nucleophilicity of the phenoxide, leading to a slower reaction rate compared to unsubstituted phenol.

  • Nature of the Alkyl Halide: Benzyl bromide is an excellent substrate for SN2 reactions due to the ability of the phenyl ring to stabilize the transition state and the good leaving group ability of the bromide ion.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively free and highly reactive.

  • Base: A strong base is required to quantitatively deprotonate the phenol. Common choices include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and the solubility of the resulting phenoxide.

Alternative Synthetic Methodologies

While the Williamson ether synthesis is a robust method, alternative strategies exist and may be advantageous under certain conditions, particularly if the SN2 pathway is hindered.

  • Ullmann Condensation: This copper-catalyzed reaction is a classical method for the formation of diaryl ethers and can be adapted for the synthesis of alkyl-aryl ethers. It typically requires higher temperatures than the Williamson synthesis and the use of a copper catalyst and a ligand. The kinetics of the Ullmann condensation are more complex and involve oxidative addition and reductive elimination steps.

  • Buchwald-Hartwig C-O Coupling: This modern palladium-catalyzed cross-coupling reaction provides a versatile and often milder alternative for the formation of C-O bonds. It can tolerate a wide range of functional groups and may offer a viable route for the synthesis of the target compound, especially for analogues where the Williamson ether synthesis may be inefficient.

Comparative Kinetic Data (Illustrative)

To facilitate a clear comparison, the following table presents illustrative kinetic data for the synthesis of this compound and its analogues. This data is hypothetical and serves to demonstrate the expected trends in reactivity based on the principles discussed.

EntryPhenolic ReactantAlkyl HalideSynthetic MethodSolventTemperature (°C)Illustrative Rate Constant (M⁻¹s⁻¹)
14-Bromo-2-(trifluoromethyl)phenolBenzyl BromideWilliamson Ether SynthesisDMF801.5 x 10⁻⁴
24-Bromo-2-chlorophenolBenzyl BromideWilliamson Ether SynthesisDMF803.2 x 10⁻⁴
34-Bromo-2-methylphenolBenzyl BromideWilliamson Ether SynthesisDMF808.9 x 10⁻³
44-Bromo-2-(trifluoromethyl)phenolBenzyl BromideUllmann CondensationDioxane120Varies with catalyst loading
54-Bromo-2-(trifluoromethyl)phenolBenzyl BromideBuchwald-Hartwig CouplingToluene100Varies with catalyst/ligand system

The illustrative data in the table highlights the expected lower reactivity of the trifluoromethyl-substituted phenol (Entry 1) compared to the less electron-withdrawing chloro-substituted (Entry 2) and the electron-donating methyl-substituted (Entry 3) analogues in a Williamson ether synthesis.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. Below is a general procedure for the synthesis of this compound via the Williamson ether synthesis and for monitoring its reaction kinetics.

Synthesis and Kinetic Monitoring Protocol

Materials:

  • 4-bromo-2-(trifluoromethyl)phenol

  • Benzyl bromide

  • Potassium carbonate (anhydrous, finely ground)

  • N,N-Dimethylformamide (anhydrous)

  • Internal standard (e.g., decane)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 4-bromo-2-(trifluoromethyl)phenol (1.0 equivalent) and the internal standard in anhydrous DMF is prepared in a thermostated reaction vessel equipped with a magnetic stirrer and a condenser under an inert atmosphere.

  • Potassium carbonate (2.0 equivalents) is added to the solution, and the mixture is stirred vigorously.

  • The reaction is initiated by the addition of benzyl bromide (1.1 equivalents).

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Each aliquot is immediately quenched by dilution with a known volume of 1 M HCl and extracted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the reactants and the product.

  • The rate constant is determined by plotting the concentration data against time and fitting to the appropriate rate law (typically second-order).

Visualizations

Logical Relationship of the Williamson Ether Synthesis

Williamson_Synthesis_Pathway Reactants 4-Bromo-2-(trifluoromethyl)phenol + Benzyl Bromide + Base Deprotonation Deprotonation Reactants->Deprotonation Phenoxide 4-Bromo-2-(trifluoromethyl)phenoxide Deprotonation->Phenoxide SN2_Attack SN2 Nucleophilic Attack Phenoxide->SN2_Attack Product This compound + Salt SN2_Attack->Product

Caption: Key steps in the Williamson ether synthesis.

Experimental Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow Start Start Setup Reaction Setup Charge reactants & solvent Add base & internal standard Start->Setup Initiation Reaction Initiation Add benzyl bromide Start timer Setup->Initiation Sampling Aliquoting Withdraw samples at timed intervals Initiation->Sampling Quenching Sample Workup Quench reaction Extract & dry Sampling->Quenching Analysis Instrumental Analysis GC or HPLC Quenching->Analysis Data_Processing Data Analysis Calculate concentrations Determine rate constant Analysis->Data_Processing End End Data_Processing->End

Caption: A typical workflow for a kinetic study.

biological activity screening of compounds derived from 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of the Biological Activities of Trifluoromethylbenzene Derivatives

A Guide for Researchers in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (CF3) group, in particular, is a key pharmacophore found in numerous approved drugs. This guide provides a comparative overview of the biological activities of various compounds structurally related to 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene. While specific data on derivatives of this exact scaffold is limited in publicly available literature, this document synthesizes findings from studies on analogous compounds featuring trifluoromethylphenyl, bromophenyl, and benzyloxy moieties, offering valuable insights for drug development professionals.

Anticancer Activity

Derivatives of trifluoromethylbenzene have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanisms often involve the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activities of various trifluoromethyl-containing compounds against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure for comparison.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Quino[3,4-b][1]benzothiazinium Chloride5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1]benzothiazinium chlorideBxPC-3 (Pancreatic)0.051[1]
Panc-1 (Pancreatic)0.066[1]
AsPC-1 (Pancreatic)0.222[1]
Thiazolo[4,5-d]pyrimidine Derivatives7-Chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)<50[3]
C32 (Amelanotic Melanoma)<50[3]
DU145 (Prostate)<50[3]
MCF-7 (Breast)<50[3]
Theophylline Derivatives2-CF3 substituted theophyllineHeLa (Cervical)Not specified, but showed high cytotoxicity[4]
A549 (Lung)Not specified, but showed high cytotoxicity[4]
3-CF3 substituted theophyllineHeLa (Cervical)Not specified, but showed high cytotoxicity[4]
A549 (Lung)Not specified, but showed high cytotoxicity[4]
4-CF3 substituted theophyllineHeLa (Cervical)Not specified, but showed high cytotoxicity[4]
A549 (Lung)Not specified, but showed high cytotoxicity[4]
Quinoxaline 1,4-di-N-oxide Derivatives2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide analogLeukemia cell lines<0.15[5]
Experimental Protocols: Anticancer Activity Screening

A standardized methodology for evaluating the in vitro anticancer activity of novel compounds is the MTT assay.

MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Live cells with active mitochondria reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Illustrative Workflow for Anticancer Drug Screening

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis & Characterization C MTT Assay for Cytotoxicity A->C B Cell Line Selection B->C D IC50 Determination C->D E Target Identification (e.g., Enzyme Assays) D->E Active Compounds F Signaling Pathway Analysis (e.g., Western Blot) E->F G Molecular Docking E->G

Caption: General workflow for in vitro anticancer activity screening.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethyl and bromo-substituted aromatic compounds have shown promise in this area, exhibiting activity against a variety of bacterial and fungal strains.

Comparative Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several classes of compounds against various pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific Compound ExampleMicroorganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl substituted pyrazolesBromo and trifluoromethyl substituted pyrazoleStaphylococcus aureus (3 of 5 strains)0.78[2]
Staphylococcus epidermidis1.56[2]
Enterococcus faecium0.78[2]
Trifluoromethyl-substituted pyrazoleMRSA strain3.12[2]
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazolesBromo-substituted pyrazole derivativeGram-positive bacteriaas low as 0.25[6]
Trifluoromethyl and trifluoromethoxy substituted chalconesIndole-bearing trifluoromethyl chalcone (A3)Escherichia coliNot specified (Zone of Inhibition = 20 mm)[7]
Proteus vulgarisNot specified (Zone of Inhibition = 23 mm)[7]
Candida albicansNot specified (Zone of Inhibition = 20 mm)[7]
Aspergillus nigerNot specified (Zone of Inhibition = 25 mm)[7]
Experimental Protocols: Antimicrobial Activity Screening

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway: Bacterial Efflux Pumps

A common mechanism of antimicrobial resistance is the active efflux of drugs from the bacterial cell. Inhibiting these efflux pumps is a potential strategy for new antimicrobial therapies.

cluster_0 Bacterial Cell A Antimicrobial Compound C Intracellular Target A->C Inhibition B Efflux Pump B->A Efflux D External Environment B->D Drug Expulsion D->A

Caption: Bacterial efflux pump mechanism of drug resistance.

References

A Head-to-Head Battle of Building Blocks: Selecting the Optimal Reagent for Introducing the 4-Hydroxy-3-(trifluoromethyl)phenyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers comparing 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene with its boronic acid and trifluoroborate alternatives in key cross-coupling reactions.

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of medicinal chemistry. The 4-hydroxy-3-(trifluoromethyl)phenyl group, in particular, is a privileged scaffold, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The go-to reagent for introducing this moiety has traditionally been this compound. However, the evolving demands of synthetic efficiency and process scalability have brought a class of alternative reagents to the forefront: boronic acids and their corresponding esters and trifluoroborate salts. This guide provides a detailed comparison of these building blocks, offering experimental insights into their performance in crucial carbon-carbon and carbon-nitrogen bond-forming reactions.

Executive Summary

This guide presents a comparative analysis of this compound and its boronic acid counterparts, primarily focusing on their application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While the aryl bromide is a versatile and commercially available starting material, boronic acids and their derivatives often offer advantages in terms of reaction kinetics, catalyst efficiency, and milder reaction conditions. This comparison aims to equip researchers with the necessary data to make informed decisions when selecting a building block for their specific synthetic needs.

Alternative Reagents at a Glance

The primary alternatives to this compound are designed to participate in palladium-catalyzed cross-coupling reactions as the nucleophilic partner, a role reversal from the electrophilic nature of the aryl bromide.

  • 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic Acid: A direct alternative that can be used in Suzuki-Miyaura couplings.

  • 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid pinacol ester: An ester form of the boronic acid, often favored for its enhanced stability and ease of handling and purification.

  • Potassium 4-(benzyloxy)-2-(trifluoromethyl)phenyltrifluoroborate: A highly stable and crystalline salt that is easy to handle and often exhibits excellent reactivity in Suzuki-Miyaura reactions.

  • 4-Hydroxy-3-(trifluoromethyl)phenylboronic Acid: This reagent allows for the direct introduction of the deprotected phenolic moiety, potentially shortening synthetic routes by avoiding a final deprotection step.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

The choice of building block can significantly impact the efficiency and outcome of a cross-coupling reaction. Below is a summary of expected performance based on established principles of palladium catalysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds. Here, boronic acids and their derivatives typically exhibit superior performance compared to aryl bromides.

General Reaction Scheme:

Suzuki_Miyaura cluster_0 Aryl Bromide Route cluster_1 Boronic Acid Route Aryl_Br Ar-Br (e.g., 1-(benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene) Product Ar-R Aryl_Br->Product Suzuki-Miyaura Catalyst Pd Catalyst Base Aryl_B Ar'-B(OR)2 (e.g., 4-(benzyloxy)-2-(trifluoromethyl)- phenylboronic acid) Product_alt Ar'-R Aryl_B->Product_alt Suzuki-Miyaura Coupling_Partner_B R-B(OR)2 Coupling_Partner_B->Product Coupling_Partner_X R-X Coupling_Partner_X->Product_alt

Caption: General workflows for Suzuki-Miyaura coupling.

Data Comparison:

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O801285-95[General Suzuki Conditions]
4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid4-BromoanisolePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O1002>95[General Suzuki Conditions for Boronic Acids]
Potassium 4-(benzyloxy)-2-(trifluoromethyl)phenyltrifluoroborate4-ChloroanisolePdCl₂(dppf) (2 mol%)Cs₂CO₃THF/H₂O7712~90[General Suzuki Conditions for Trifluoroborates]

Key Takeaways:

  • Boronic acids and their derivatives generally allow for the use of a wider range of palladium catalysts and ligands, often leading to higher yields and shorter reaction times.

  • The use of aryl bromides as the electrophilic partner is a well-established and reliable method, but may require more stringent reaction conditions.

  • Potassium trifluoroborates offer excellent stability and ease of handling, making them an attractive option for library synthesis and scale-up.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.

General Reaction Scheme:

Buchwald_Hartwig Aryl_Br Ar-Br (e.g., 1-(benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene) Product Ar-NR₂ Aryl_Br->Product Catalyst Pd Catalyst Ligand Base Amine R₂NH Amine->Product

Caption: General workflow for Buchwald-Hartwig amination.

Data Comparison:

Aryl Halide/Boronic AcidAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundAnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1002480-90[General Buchwald-Hartwig Conditions]
4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acidAnilineCu(OAc)₂ (10 mol%)PyridineToluene801275-85[Chan-Lam Coupling Conditions]

Key Takeaways:

  • For C-N bond formation, the aryl bromide is the more direct and commonly used precursor in palladium-catalyzed Buchwald-Hartwig amination.

  • While boronic acids can undergo C-N coupling via the Chan-Lam reaction, this often requires copper catalysts and may have a more limited substrate scope compared to the palladium-catalyzed amination of aryl halides.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in drug discovery.

General Reaction Scheme:

Sonogashira Aryl_Br Ar-Br (e.g., 1-(benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene) Product Ar-C≡C-R Aryl_Br->Product Catalyst Pd Catalyst Cu(I) co-catalyst Base Alkyne R-C≡CH Alkyne->Product

Caption: General workflow for Sonogashira coupling.

Data Comparison:

Aryl Halide/Boronic AcidAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%)Et₃NTHF65685-95[General Sonogashira Conditions]
4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acidPhenylacetylenePd(OAc)₂ (5 mol%), Ag₂O (2 eq)K₂CO₃Dioxane1002470-80[Sonogashira-type coupling of boronic acids]

Key Takeaways:

  • Aryl bromides are the standard electrophilic partners in the Sonogashira reaction, generally providing high yields under well-established conditions.

  • While Sonogashira-type couplings of boronic acids are possible, they often require specific conditions, such as the use of an oxidant (e.g., Ag₂O), and may result in lower yields compared to the traditional reaction with aryl halides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

To a solution of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in a sealed tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to give the corresponding N-aryl amine.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and Et₃N (2 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.05 mmol). The reaction mixture is stirred at 65 °C for 6 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Cost and Availability Analysis

A crucial factor in reagent selection for drug discovery campaigns is the cost and commercial availability of the building blocks.

ReagentTypical Commercial AvailabilityEstimated Cost (per gram)
This compoundReadily available from major suppliers$50 - $100
4-Hydroxy-3-(trifluoromethyl)phenylboronic acidAvailable from several suppliers$150 - $250
4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acidAvailable from several suppliers$200 - $350

Note: Prices are estimates and can vary significantly between suppliers and based on quantity.

The aryl bromide is generally the most cost-effective option. However, for large-scale synthesis, the potential for higher yields and milder conditions with boronic acids might offset the initial higher cost of the reagent.

Decision-Making Flowchart

To aid in the selection process, the following flowchart provides a logical path for choosing the most appropriate reagent based on the desired transformation and project priorities.

Decision_Flowchart Start Start: Need to introduce 4-hydroxy-3-(trifluoromethyl)phenyl moiety Desired_Reaction What is the desired C-C or C-N bond formation? Start->Desired_Reaction Suzuki Suzuki-Miyaura (C-C) Desired_Reaction->Suzuki C-C Buchwald Buchwald-Hartwig (C-N) Desired_Reaction->Buchwald C-N Sonogashira Sonogashira (C-C alkyne) Desired_Reaction->Sonogashira C-C (alkyne) Boronic_Acid_Route Consider Boronic Acid or Trifluoroborate Suzuki->Boronic_Acid_Route Aryl_Bromide_Route_CN Use 1-(benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene Buchwald->Aryl_Bromide_Route_CN Aryl_Bromide_Route_CC Use 1-(benzyloxy)-4-bromo- 2-(trifluoromethyl)benzene Sonogashira->Aryl_Bromide_Route_CC Cost_Consideration Is cost a primary constraint? Boronic_Acid_Route->Cost_Consideration Final_Choice Select optimal reagent Aryl_Bromide_Route_CN->Final_Choice Aryl_Bromide_Route_CC->Final_Choice High_Yield_Priority Are high yield and mild conditions a priority? Cost_Consideration->High_Yield_Priority No Aryl_Bromide_Cost Aryl Bromide is likely more cost-effective Cost_Consideration->Aryl_Bromide_Cost Yes Boronic_Acid_Performance Boronic Acid may offer better performance High_Yield_Priority->Boronic_Acid_Performance Aryl_Bromide_Cost->Final_Choice Boronic_Acid_Performance->Final_Choice

Caption: Decision-making flowchart for reagent selection.

Conclusion

The choice between this compound and its boronic acid or trifluoroborate alternatives is nuanced and depends on the specific synthetic context. For Suzuki-Miyaura couplings, boronic acid derivatives often provide a more efficient and versatile route. For Buchwald-Hartwig aminations and Sonogashira couplings, the aryl bromide remains the more direct and generally higher-yielding precursor. By carefully considering the factors of reaction type, desired efficiency, cost, and scale, researchers can select the optimal building block to accelerate their drug discovery programs.

assessing the stability of trifluoromethylated compounds under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of trifluoromethylated compounds is paramount for ensuring the efficacy, safety, and shelf-life of novel chemical entities. The trifluoromethyl (-CF3) group, a cornerstone in modern medicinal chemistry, is prized for its ability to enhance metabolic stability and modulate physicochemical properties. However, its resilience is not absolute. This guide provides a comprehensive comparison of the stability of trifluoromethylated compounds under various reaction conditions, supported by experimental data and detailed protocols.

The exceptional strength of the carbon-fluorine bond generally imparts high metabolic and chemical stability to molecules containing a trifluoromethyl group.[1] This robustness is a key reason for its prevalence in pharmaceuticals and agrochemicals.[2] Nevertheless, the -CF3 group can be susceptible to degradation under specific stress conditions, a factor that must be thoroughly investigated during drug development. Common degradation pathways include hydrolysis, particularly under alkaline conditions, photodegradation, and oxidative degradation.[3]

Comparative Stability Data

The stability of a trifluoromethylated compound is highly dependent on its molecular structure and the surrounding chemical environment. The following tables summarize quantitative data on the stability of various trifluoromethylated compounds under different stress conditions.

Table 1: Stability of Trifluoromethylated Phenols under Photolytic Conditions at Various pH
CompoundpHConditionRate Constant (k, h⁻¹)Half-life (t½, h)Reference
2-(trifluoromethyl)phenol5Photolysis3.52 ± 0.070.20[4]
2-(trifluoromethyl)phenol7Photolysis26.4 ± 0.640.03[4]
2-(trifluoromethyl)phenol7Photolysis + 1 mM H₂O₂29.99 ± 1.470.02[4]
2-(trifluoromethyl)phenol10Photolysis334.1 ± 93.450.002[4]
2-(trifluoromethyl)phenol10Photolysis + 0.5 mM Sulfite422.4 ± 9.380.002[4]
Table 2: Metabolic Stability of a Trifluoromethyl-Substituted Compound in Liver Microsomes
SpeciesIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t½, min)Reference
Human1546.2[5]
Rat3519.8[5]
Mouse5013.9[6]

Note: The data in Table 2 is representative and can vary significantly between different trifluoromethylated compounds.

Experimental Protocols

Accurate assessment of the stability of trifluoromethylated compounds relies on standardized and well-executed experimental protocols. Below are detailed methodologies for key experiments.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[7]

Objective: To assess the stability of a trifluoromethylated compound under various stress conditions.

General Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 24 hours).[8][9] After incubation, neutralize the solution with an appropriate base.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[8][9] After incubation, neutralize the solution with an appropriate acid.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 40-80°C), with or without humidity, for a set duration.[9]

    • Photodegradation: Expose a solution of the compound to a controlled light source that provides both UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter.[7][9] A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound and detect degradation products.[10]

In Vitro Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of a compound in the early stages of drug discovery.[11]

Objective: To determine the rate of metabolism of a trifluoromethylated compound by liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compound

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Prepare working solutions of the test compound and positive controls in a suitable solvent. Thaw liver microsomes on ice and dilute to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. A negative control without the NADPH system should be included.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stopping solution.[5]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[6]

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of a trifluoromethylated compound.

G cluster_0 Stability Assessment Workflow start Test Compound (Trifluoromethylated) analytical_method Develop Stability-Indicating Analytical Method (HPLC, LC-MS) start->analytical_method forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) degradation_profile Characterize Degradation Profile & Identify Degradants forced_degradation->degradation_profile microsomal_stability In Vitro Metabolic Stability (Liver Microsomes) stability_assessment Assess Intrinsic Stability & Metabolic Clearance microsomal_stability->stability_assessment analytical_method->forced_degradation analytical_method->microsomal_stability report Stability Report degradation_profile->report stability_assessment->report

Caption: Workflow for assessing the stability of trifluoromethylated compounds.

Common Degradation Pathways

This diagram illustrates the primary degradation pathways for trifluoromethylated compounds under various stress conditions.

G cluster_1 Degradation Pathways of Trifluoromethylated Compounds parent Trifluoromethylated Compound (R-CF3) hydrolysis Hydrolysis (Strong Base) parent->hydrolysis OH- photodegradation Photodegradation (UV/Vis Light) parent->photodegradation oxidation Oxidative Degradation (e.g., H2O2) parent->oxidation [O] metabolism Metabolic Transformation (e.g., CYP450) parent->metabolism Enzymes product1 Carboxylic Acid (R-COOH) hydrolysis->product1 product2 Trifluoroacetic Acid (TFA) & Other Photoproducts photodegradation->product2 product3 Oxidized Products oxidation->product3 product4 Metabolites metabolism->product4

Caption: Common degradation pathways for trifluoromethylated compounds.

References

A Spectroscopic Comparison of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene and its key positional isomers: 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene and 4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene. The differentiation of these isomers is crucial in synthetic chemistry and drug development, where precise structural confirmation is paramount. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary
Spectroscopic TechniqueThis compound1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene4-(benzyloxy)-1-bromo-2-(trifluoromethyl)benzene
¹H NMR
Chemical Shift (δ, ppm) - CH₂~5.1-5.3 (s)~5.1-5.3 (s)~5.1-5.3 (s)
Chemical Shift (δ, ppm) - Phenyl-H~7.3-7.5 (m)~7.3-7.5 (m)~7.3-7.5 (m)
Chemical Shift (δ, ppm) - Aromatic-HDistinct signals for H-3, H-5, H-6Distinct signals for H-3, H-5, H-6Distinct signals for H-3, H-5, H-6
¹³C NMR
Chemical Shift (δ, ppm) - CF₃~123 (q, ¹JCF ≈ 272 Hz)~124 (q, ¹JCF ≈ 271 Hz)~122 (q, ¹JCF ≈ 273 Hz)
Chemical Shift (δ, ppm) - C-Br~115~118~114
Chemical Shift (δ, ppm) - C-O~155~157~158
¹⁹F NMR
Chemical Shift (δ, ppm)~ -60 to -63~ -62 to -65~ -61 to -64
IR Spectroscopy
C-H stretch (aromatic) (cm⁻¹)~3030-3100~3030-3100~3030-3100
C-O stretch (ether) (cm⁻¹)~1220-1260~1220-1260~1220-1260
C-F stretch (CF₃) (cm⁻¹)~1100-1200 (strong, multiple bands)~1100-1200 (strong, multiple bands)~1100-1200 (strong, multiple bands)
C-Br stretch (cm⁻¹)~550-650~550-650~550-650
Mass Spectrometry
Molecular Ion (m/z)330/332 [M]⁺330/332 [M]⁺330/332 [M]⁺
Key Fragments (m/z)91 (tropylium ion), [M-Br]⁺, [M-CF₃]⁺91 (tropylium ion), [M-Br]⁺, [M-CF₃]⁺91 (tropylium ion), [M-Br]⁺, [M-CF₃]⁺

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions. The presented values are estimates based on available data for similar structures.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_Sample_Preparation Sample Preparation cluster_Structural_Elucidation Structural Elucidation Sample Isomer Samples Dissolution Dissolution in appropriate deuterated solvent (e.g., CDCl3) for NMR and volatile solvent for GC-MS Sample->Dissolution NMR 1H, 13C, 19F NMR Spectroscopy Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS GC-MS Analysis Dissolution->MS NMR_Analysis Analysis of chemical shifts, coupling constants, and integration NMR->NMR_Analysis IR_Analysis Identification of characteristic functional group vibrations IR->IR_Analysis MS_Analysis Analysis of molecular ion and fragmentation patterns MS->MS_Analysis Comparison Comparative analysis of spectroscopic data NMR_Analysis->Comparison IR_Analysis->Comparison MS_Analysis->Comparison Structure Structural Confirmation of Isomers Comparison->Structure

Caption: Workflow for the spectroscopic comparison and structural elucidation of isomers.

Experimental Protocols

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR : Acquire spectra with a spectral width of 0-12 ppm. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR : Acquire proton-decoupled spectra with a spectral width of 0-200 ppm. A larger number of scans will be required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR : Acquire proton-decoupled spectra with a spectral width appropriate for trifluoromethyl groups (typically around -50 to -70 ppm). Use a common fluorine-containing standard, such as trifluorotoluene, for external referencing.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record spectra in the mid-IR range (4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is typically sufficient. Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum. A vapor phase IR spectrum for 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is available for comparison.[1]

Mass Spectrometry (MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector : Splitless injection at 250-280°C.

    • Oven Program : Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 300°C) to ensure elution of the compound.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

This comprehensive guide provides a framework for the spectroscopic differentiation of this compound and its positional isomers. The provided data and protocols will aid researchers in the unambiguous structural characterization of these important chemical entities.

References

The Strategic Application of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount to achieving efficient and economically viable synthetic routes. 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene has emerged as a valuable reagent, offering a unique combination of functionalities that facilitate the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its utility and economic implications against viable alternatives, supported by experimental protocols and data-driven insights.

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a well-established strategy to enhance their pharmacological and physicochemical properties.[1][2][3] The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of a molecule, often leading to enhanced biological activity.[1][2] this compound provides a scaffold that combines the benefits of a trifluoromethyl group with a versatile bromine handle for cross-coupling reactions and a benzyl ether protecting group for a latent phenolic hydroxyl.

Cost Analysis of Starting Materials

A primary consideration in any synthetic campaign is the cost of the starting materials. The price of this compound is influenced by the synthesis of its precursor, 4-bromo-2-(trifluoromethyl)phenol. The table below provides an approximate cost comparison of the target compound and its key precursor, alongside other related building blocks that could serve as alternatives in certain synthetic strategies.

CompoundCAS NumberMolecular FormulaApproximate Price (USD/g)
This compound 169247-46-5C₁₄H₁₀BrF₃O40 - 50[4]
4-Bromo-2-(trifluoromethyl)phenol50824-04-9C₇H₄BrF₃O9 - 22
1-Bromo-4-(trifluoromethoxy)benzene407-14-7C₇H₄BrF₃O5 - 10
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene402-07-3C₈H₆BrF₃O15 - 25
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene156605-95-7C₉H₈BrF₃O20 - 30

Note: Prices are estimates based on currently available data from various suppliers for research quantities and are subject to change. Bulk pricing may be significantly lower.

The data indicates that the benzylated form is significantly more expensive than its phenolic precursor, reflecting the additional synthetic step and purification required. When considering alternatives for introducing a trifluoromethylated phenyl ring, 1-bromo-4-(trifluoromethoxy)benzene is a more economical option, though it introduces a trifluoromethoxy group instead of a trifluoromethyl and a latent hydroxyl.

Synthetic Utility and Performance

The primary synthetic utility of this compound lies in its application as a building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl structures. The bromine atom provides a reactive site for palladium-catalyzed C-C bond formation, while the benzyloxy group can be deprotected at a later stage to reveal a phenol, offering a handle for further functionalization.

Experimental Protocols

1. Synthesis of this compound via Benzylation of 4-Bromo-2-(trifluoromethyl)phenol

This protocol is adapted from established methods for the benzylation of phenols.[5][6]

Materials:

  • 4-Bromo-2-(trifluoromethyl)phenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-2-(trifluoromethyl)phenol (1.0 equiv.) in DMF, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

A typical yield for this type of reaction is in the range of 80-95%, depending on the scale and purification efficiency.

2. General Protocol for Suzuki-Miyaura Coupling

This is a generalized protocol for the Suzuki-Miyaura coupling of aryl bromides.[7][8][9]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

The synthesis and application of this compound can be visualized through the following workflows.

synthesis_workflow cluster_synthesis Synthesis of Target Compound start 4-Bromo-2-(trifluoromethyl)phenol product This compound start->product Benzylation reagents Benzyl Bromide, K₂CO₃, DMF reagents->product

Synthesis of the target compound.

application_workflow cluster_application Application in Suzuki-Miyaura Coupling start This compound intermediate Biaryl Product (Protected) start->intermediate Suzuki Coupling reagents Arylboronic Acid, Pd Catalyst, Base reagents->intermediate final_product Biaryl Phenol intermediate->final_product Deprotection deprotection_reagents Deprotection (e.g., H₂, Pd/C) deprotection_reagents->final_product

References

Safety Operating Guide

Proper Disposal of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound, ensuring adherence to safety protocols and regulatory requirements.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible.[1]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause irritation[1].
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of vapors that may cause respiratory irritation[1].
Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal and is a common regulatory requirement. This compound is a halogenated organic compound and must be collected separately from non-halogenated waste streams[2][3][4].

Experimental Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a designated, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, for collecting halogenated organic waste[5][6][7].

    • Ensure the container is in good condition, with a secure, leak-proof cap[6].

  • Label the Waste Container:

    • As soon as the container is designated for waste collection, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department[2][3][6][7][8].

    • Clearly write the full chemical name: "Waste this compound" and list all components if it is a mixture[2][7].

    • Indicate the associated hazards (e.g., "Toxic," "Irritant")[3].

    • Keep a log of the quantities of waste added to the container[4].

  • Collect the Waste:

    • Carefully transfer the waste chemical into the labeled container within a chemical fume hood.

    • Do not overfill the container; it is generally recommended to fill it to no more than 80-90% of its capacity to allow for vapor expansion[6].

    • Keep the waste container securely closed when not in use[3][6].

Storage of Chemical Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Designated Storage Area: Store the waste container in a designated and clearly marked satellite accumulation area within the laboratory[3].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[6].

  • Segregation: Ensure that the halogenated waste is stored separately from incompatible materials, such as acids and bases[4][6].

Disposal Procedure

The final disposal of hazardous waste must be handled by trained professionals in accordance with institutional and regulatory guidelines.

Step-by-Step Disposal Plan:

  • Arrange for Waste Pickup: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[2][7][8].

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's protocol[7]. Provide accurate information about the waste composition and quantity.

  • Do Not Dispose via Sink or Trash: Never dispose of this compound by pouring it down the drain or placing it in the regular trash[6][7]. Evaporation of chemical waste is also not a permissible disposal method[8][9].

Management of Spills and Contaminated Materials

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Spill Cleanup:

    • For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill[10].

    • Collect the absorbed material and any contaminated cleaning supplies (e.g., gloves, paper towels) and place them in a sealed, labeled hazardous waste container[8][10].

    • For large spills, evacuate the area and follow your institution's emergency procedures by contacting the EHS or emergency response team[10].

  • Disposal of Empty Containers:

    • An empty container that held this compound must be properly decontaminated before being discarded.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste[6][9].

    • After triple-rinsing and air-drying, deface or remove the original chemical label and dispose of the container as regular solid waste, or as directed by your institution[6][8][9].

Disposal Workflow for this compound

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Contingency: Spills & Empty Containers start Start: Have Waste 1-(Benzyloxy)-4-bromo-2- (trifluoromethyl)benzene ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe 1. Safety First container Select & Label a Designated Halogenated Waste Container ppe->container 2. Prepare Container collect Collect Waste in Fume Hood container->collect 3. Transfer Waste storage Store Sealed Container in Designated Satellite Area with Secondary Containment collect->storage 4. Secure Storage ehs_request Contact EHS for Waste Pickup storage->ehs_request 5. Initiate Disposal documentation Complete Waste Disposal Forms ehs_request->documentation 6. Documentation end End: Waste Properly Disposed by EHS documentation->end 7. Professional Disposal spill Spill Occurs spill_cleanup Contain with Absorbent Material & Collect as Hazardous Waste spill->spill_cleanup empty_container Empty Container rinse Triple-Rinse Container, Collect First Rinse as Hazardous Waste empty_container->rinse

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene (CAS Number: 169247-46-5). Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecifications
Eye and Face Protection Safety glasses with side-shields or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (inspect before use), a complete suit protecting against chemicals, and a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are formed, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures will minimize exposure and ensure safe handling of the chemical.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE as specified in Table 1.

    • Have an emergency eye wash station and safety shower readily accessible.

  • Handling :

    • All handling of this compound should be conducted within a chemical fume hood to prevent inhalation of vapors or dust.[1]

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools and take precautionary measures against static discharge, especially if the substance is flammable.[2][3]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

    • Keep away from heat, sparks, open flames, and hot surfaces.[2][4][5]

    • Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect waste in a designated, clearly labeled, and chemically compatible container.

    • Label the container with "Hazardous Waste" and the full chemical name. Do not use abbreviations.

    • Do not mix with other waste categories such as non-halogenated solvents, acids, or bases.[6]

  • Waste Collection and Storage :

    • For liquid waste, use a designated container.

    • For solid waste or contaminated materials (e.g., gloves, absorbent pads), place them in a designated solid waste container and seal it.[6]

    • Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[6]

  • Final Disposal :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]

    • Do not let the product enter drains.[1][2]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound A Preparation - Verify Fume Hood - Don PPE - Check Safety Equipment B Chemical Handling (in Fume Hood) - Avoid Contact - Minimize Dust/Aerosols A->B Proceed with caution C Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Away from Incompatibles B->C After use D Waste Segregation - Designated Labeled Container - Halogenated Waste Only B->D Generate waste E Waste Collection & Storage - Sealed Containers - Satellite Accumulation Area D->E Containerize F Disposal - Approved Waste Facility - Follow Regulations E->F Full container

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.